5-Ethylpyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTNJLQWOVTCPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431010 | |
| Record name | 5-ethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19842-07-0 | |
| Record name | 5-ethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Ethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Ethylpyridin-2-amine (CAS No. 19842-07-0), a key pyridine derivative utilized as a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry. This document consolidates its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its applications in drug discovery and development. Safety and handling information are also included to ensure its proper use in a laboratory setting. The information is presented to support researchers and professionals in leveraging this compound for their scientific endeavors.
Chemical and Physical Properties
This compound is a substituted pyridine with an ethyl group at the 5-position and an amine group at the 2-position. Its properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 19842-07-0 | [1] |
| Molecular Formula | C₇H₁₀N₂ | [2] |
| Molecular Weight | 122.17 g/mol | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | 90-92 °C at 3 Torr | |
| Density | 1.037 g/cm³ (predicted) | |
| pKa | 7.06 (predicted) |
Table 2: Spectroscopic Data
| Type | Data | Reference |
| ¹H NMR | (DMSO-d6, 400 MHz) δ 7.74 (s, 1H), 7.25 (dd, 1H), 6.40 (d, 1H), 5.67 (br. s, 2H), 2.39 (q, 2H), 1.10 (t, 3H) |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. A common method involves the reduction of a corresponding nitro-pyridine precursor.
Experimental Protocol: Synthesis via Reduction
A general method for the synthesis of 2-amino pyridines involves the hydrogenation of the corresponding nitro compound.
Materials:
-
N-Ethyl-5-nitropyridin-2-amine[3]
-
Methanol
-
Platinum-based catalyst (e.g., Platinum on carbon)
-
Hydrogen gas source
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
Dissolve N-Ethyl-5-nitropyridin-2-amine in methanol in a suitable reaction vessel.
-
Add a catalytic amount of a platinum-based catalyst.
-
Place the reaction mixture under a hydrogen atmosphere at standard pressure and room temperature.[4]
-
Monitor the reaction for the uptake of the theoretical amount of hydrogen.[4]
-
Upon completion, filter the reaction mixture to remove the catalyst.[4]
-
Concentrate the filtrate under reduced pressure to yield the crude product.[4]
-
The resulting residue of this compound can be used in subsequent steps without further purification.[4]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound via hydrogenation.
Applications in Drug Discovery and Development
This compound serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential. Its primary application is as a pharmaceutical intermediate.
A notable example of its use is in the synthesis of precursors for the antidiabetic drug Pioglitazone .[5][6] The 5-ethylpyridin-2-yl moiety is a key structural component of a major metabolite of Pioglitazone.[7][8] This highlights the importance of this compound in accessing biologically active scaffolds.
While direct biological activity or specific signaling pathway modulation by this compound itself is not extensively documented in publicly available literature, its role as a precursor underscores its significance in medicinal chemistry. The structural motif it provides is evidently important for the biological activity of the final drug products.
Logical Relationship Diagram
Caption: Role of this compound in the synthesis of a Pioglitazone precursor.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound.
Table 3: Hazard Information
| Hazard | Description | Reference |
| GHS Pictograms | Warning | [3] |
| Hazard Statements | Harmful if swallowed. Causes serious eye irritation. | [3] |
| Precautionary Statements | Wear protective gloves/protective clothing/eye protection/face protection. Keep away from heat/sparks/open flames/hot surfaces. - No smoking. Use only outdoors or in a well-ventilated area. | [9] |
Handling and Storage:
-
Handle in a well-ventilated area.[9]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]
-
Store away from incompatible materials such as acids, strong bases, and oxidizing agents.[9]
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[9]
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Do NOT induce vomiting. Get medical attention.[9]
Conclusion
This compound is a valuable chemical intermediate with established applications in the synthesis of pharmaceutical compounds. This guide provides essential technical information to support its use in research and development. While further investigation into its direct biological effects may be warranted, its role as a synthetic building block is well-defined and critical for the production of certain therapeutics. Researchers and drug development professionals can utilize the information presented herein for the safe and effective application of this compound in their work.
References
- 1. 19842-07-0|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | C7H10N2 | CID 9812777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Ethyl-5-nitropyridin-2-amine | C7H9N3O2 | CID 97558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researcher.manipal.edu [researcher.manipal.edu]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 5-Ethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethylpyridin-2-amine is a valuable pyridine derivative that serves as a key intermediate in the synthesis of a variety of compounds with applications in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction schemes. The information presented is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to efficiently produce this important building block.
Core Synthetic Pathways
Several viable synthetic routes to this compound have been identified and are detailed below. These pathways primarily include the Buchwald-Hartwig amination of a halogenated precursor and the reduction of a nitropyridine intermediate. The choice of a specific pathway may depend on factors such as precursor availability, desired scale, and laboratory capabilities.
Buchwald-Hartwig Amination Pathway
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This pathway involves the reaction of a 2-halo-5-ethylpyridine, typically 2-chloro-5-ethylpyridine, with an ammonia surrogate.
Diagram of the Buchwald-Hartwig Amination Pathway:
The necessary precursor, 2-chloro-5-ethylpyridine, can be synthesized from 5-ethyl-2-pyridone through chlorination.
Experimental Protocol for the Synthesis of 2-Chloro-5-ethylpyridine:
While a specific protocol for the chlorination of 5-ethyl-2-pyridone was not found in the provided search results, a general procedure for the chlorination of similar pyridones involves the use of a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction is typically carried out at elevated temperatures.
The final step involves the palladium-catalyzed amination of 2-chloro-5-ethylpyridine.
Experimental Protocol for the Buchwald-Hartwig Amination:
The following is a general procedure adapted for the amination of 2-chloro-5-ethylpyridine, based on protocols for similar aryl chlorides.[3][4][5]
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 equivalents).
-
Addition of Reactants: Add 2-chloro-5-ethylpyridine (1.0 equivalent) and an ammonia surrogate (e.g., benzophenone imine or lithium bis(trimethylsilyl)amide, 1.1-1.5 equivalents) dissolved in an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by a suitable analytical technique such as TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Quantitative Data for Buchwald-Hartwig Amination (Representative):
| Parameter | Value/Condition |
| Catalyst Loading | 1-5 mol% |
| Ligand Loading | 2-10 mol% |
| Base | Sodium tert-butoxide, Cesium carbonate |
| Solvent | Toluene, Dioxane |
| Temperature | 80-110 °C |
| Typical Yield | 70-95% (Varies with specific conditions and substrate) |
Reduction of 5-Ethyl-2-nitropyridine Pathway
This pathway involves the nitration of a suitable 5-ethylpyridine precursor to form 5-ethyl-2-nitropyridine, followed by the reduction of the nitro group to an amine.
Diagram of the Nitration and Reduction Pathway:
The synthesis of the key intermediate, 5-ethyl-2-nitropyridine, can be achieved through the nitration of a 2-substituted-5-ethylpyridine, such as 2-bromo-5-ethylpyridine. The synthesis of 2-substituted 5-nitropyridines from 2-bromo-5-nitropyridine has been reported, suggesting a similar transformation is feasible starting from 2-bromo-5-ethylpyridine.[6][7]
Experimental Protocol for the Synthesis of 5-Ethyl-2-nitropyridine (General):
A general procedure for the nitration of pyridines involves the use of a nitrating mixture, typically a combination of nitric acid and sulfuric acid.
-
Reaction Setup: Cool a mixture of concentrated sulfuric acid to 0 °C.
-
Addition of Reactants: Slowly add 2-bromo-5-ethylpyridine to the cooled sulfuric acid, maintaining the temperature below 10 °C. Then, add concentrated nitric acid dropwise.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to a temperature typically between 50-80 °C. Monitor the reaction progress.
-
Work-up: Carefully pour the cooled reaction mixture onto ice and neutralize with a base (e.g., NaOH or NH₄OH).
-
Purification: Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or crystallization.
The final step is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, with common methods being reduction with tin(II) chloride in hydrochloric acid or catalytic hydrogenation.[8][9][10]
Experimental Protocol for Reduction using SnCl₂/HCl: [8][9]
-
Reaction Setup: Dissolve 5-ethyl-2-nitropyridine in a suitable solvent such as ethanol or concentrated hydrochloric acid.
-
Addition of Reducing Agent: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction until completion.
-
Work-up: Cool the reaction mixture and neutralize with a strong base (e.g., concentrated NaOH solution) until the solution is strongly alkaline.
-
Purification: Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude product can be further purified if necessary.
Experimental Protocol for Catalytic Hydrogenation: [10]
-
Reaction Setup: In a hydrogenation vessel, dissolve 5-ethyl-2-nitropyridine in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney Nickel.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture at room temperature or with gentle heating.
-
Work-up: After the reaction is complete (indicated by the cessation of hydrogen uptake), filter the mixture to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the product.
Quantitative Data for Reduction of Nitroarenes (Representative):
| Parameter | SnCl₂/HCl Reduction | Catalytic Hydrogenation |
| Reducing Agent | SnCl₂·2H₂O | H₂ gas |
| Catalyst | - | Pd/C, Raney Ni |
| Solvent | Ethanol, HCl | Ethanol, Methanol |
| Temperature | Reflux | Room Temperature to 60 °C |
| Typical Yield | 80-95% | >90% |
Amination of 5-Ethylpyridine-N-oxide
Another potential route involves the synthesis of 5-ethylpyridine-N-oxide followed by amination. The amination of pyridine N-oxides can be achieved using various reagents.[11][12][13][14]
Diagram of the Pyridine N-oxide Amination Pathway:
The N-oxide can be prepared by the oxidation of 5-ethylpyridine using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
Experimental Protocol for the Synthesis of 5-Ethylpyridine-N-oxide (General):
-
Reaction Setup: Dissolve 5-ethylpyridine in a suitable solvent like dichloromethane or acetic acid.
-
Addition of Oxidizing Agent: Add the oxidizing agent (e.g., m-CPBA or 30% H₂O₂) portion-wise or dropwise, maintaining the temperature at or below room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
-
Work-up and Purification: The work-up procedure depends on the oxidizing agent used. For m-CPBA, it typically involves washing with a basic solution to remove acidic byproducts. For H₂O₂, residual peroxide may need to be decomposed. The product is then extracted and purified.
The amination of the N-oxide can be performed using reagents like tosyl chloride in the presence of an amine source.[12]
Experimental Protocol for the Amination of 5-Ethylpyridine-N-oxide (General): [12]
-
Reaction Setup: Dissolve 5-ethylpyridine-N-oxide in a solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: Add tosyl chloride and an amine source (e.g., an amine or an ammonia equivalent) and a base (e.g., triethylamine).
-
Reaction Conditions: Stir the reaction at room temperature or with heating.
-
Hydrolysis: The initial product may be an N-tosyl or other protected amine, which can be hydrolyzed under acidic or basic conditions to yield the final 2-aminopyridine.
-
Purification: The final product is isolated by extraction and purified by chromatography or crystallization.
Quantitative Data for Amination of Pyridine N-oxides (Representative):
| Parameter | Value/Condition |
| Activating Agent | Tosyl chloride (TsCl) |
| Amine Source | Various amines/ammonia surrogates |
| Base | Triethylamine (TEA), DIPEA |
| Solvent | Acetonitrile (ACN), Dichloromethane (DCM) |
| Temperature | Room Temperature to 80 °C |
| Typical Yield | 60-90% (Varies with substrate and conditions) |
Conclusion
This technical guide has outlined three primary synthetic pathways for the preparation of this compound. The Buchwald-Hartwig amination and the reduction of a nitropyridine intermediate represent robust and widely applicable methods. The choice between these routes will depend on the specific requirements of the synthesis, including precursor availability, scale, and safety considerations. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and chemists in the successful synthesis of this important chemical intermediate. Further optimization of the presented general procedures for the specific substrate, 5-ethylpyridine, may be necessary to achieve optimal yields and purity.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. nbinno.com [nbinno.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 10. benchchem.com [benchchem.com]
- 11. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Physical and chemical properties of 5-Ethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethylpyridin-2-amine, also known as 2-Amino-5-ethylpyridine, is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of a variety of more complex molecules.[1] Its structure, featuring both a nucleophilic amino group and a pyridine ring, allows for a range of chemical transformations, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and spectral characterization.
Physical and Chemical Properties
This compound is a light yellow to brown liquid at room temperature.[2] Its core physical and chemical properties are summarized below.
Physical Properties
The key physical properties of this compound are presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₀N₂ | [1][2] |
| Molecular Weight | 122.17 g/mol | [1][2] |
| Appearance | Light yellow to brown liquid | [2] |
| Boiling Point | 90-92 °C (at 3 Torr) | [1][3] |
| Density (Predicted) | 1.037 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 7.06 ± 0.13 | [3] |
Lower aliphatic amines are typically soluble in water due to their ability to form hydrogen bonds.[4] As the size of the hydrophobic alkyl portion of the molecule increases, water solubility tends to decrease.[4] Amines are generally soluble in organic solvents such as alcohols, benzene, and ether.[4]
Chemical Properties
The chemical reactivity of this compound is dictated by the presence of the 2-amino group and the pyridine ring. The amino group is a primary aromatic amine, making it a good nucleophile and capable of undergoing reactions such as acylation, alkylation, and diazotization. The pyridine ring is a six-membered heteroaromatic system, and its electron-deficient nature influences the reactivity of the ring carbons.
Synthesis and Reactivity
Synthesis
A common method for the synthesis of this compound involves a Negishi cross-coupling reaction.
This protocol describes the synthesis of this compound from 2-amino-5-bromopyridine and diethylzinc.
Materials:
-
2-amino-5-bromopyridine
-
Diethylzinc (1 M solution in hexane)
-
Pd(dppf)Cl₂·CH₂Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct)
-
Dioxane (degassed)
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Heptane
-
Methanol
Procedure:
-
To a solution of 2-amino-5-bromopyridine (2.0 g, 11.6 mmol) and Pd(dppf)Cl₂·CH₂Cl₂ (225 mg, 0.28 mmol) in degassed dioxane (45 mL), slowly add diethylzinc (24 mL, 1 M hexane solution, 24 mmol) dropwise under an argon atmosphere.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Heat the mixture to reflux for 3 hours.
-
Continue stirring at room temperature for 70 hours under argon protection.
-
Combine the organic phases and wash with a saturated aqueous sodium chloride solution (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (eluting with ethyl acetate/heptane followed by methanol/ethyl acetate) to yield this compound.
Caption: Synthesis workflow for this compound.
Reactivity and Applications
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][5] The amino group can be readily functionalized to introduce different substituents, and the pyridine nitrogen can be quaternized or oxidized.
One notable application is its use as a starting material for the synthesis of 2-amino-5-bromopyridine.[1] It also serves as a building block for more complex heterocyclic systems used in drug discovery.[5] The general reactivity of the aminopyridine scaffold is well-established in organic synthesis.
Caption: Reactivity and applications of this compound.
Spectral Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides characteristic signals for the protons of the ethyl group and the pyridine ring.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| Pyridine-H (s) | 7.74 | Singlet | - | [2] |
| Pyridine-H (dd) | 7.25 | Doublet of Doublets | - | [2] |
| Pyridine-H (d) | 6.40 | Doublet | - | [2] |
| -NH₂ (br. s) | 5.67 | Broad Singlet | - | [2] |
| -CH₂- (q) | 2.39 | Quartet | - | [2] |
| -CH₃ (t) | 1.10 | Triplet | - | [2] |
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR chemical shifts for this compound are based on typical values for substituted pyridines.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=N | ~158 |
| C-NH₂ | ~150 |
| Aromatic C-H | 110-140 |
| Aromatic C-C₂H₅ | ~130 |
| -CH₂- | ~25 |
| -CH₃ | ~15 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to show characteristic absorptions for the N-H and C-N bonds of the primary aromatic amine, as well as vibrations from the pyridine ring and the ethyl group.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3400-3250 | Two bands for primary amine |
| N-H Bend | 1650-1580 | Primary amine scissoring |
| C-N Stretch (aromatic) | 1335-1250 | Stretching vibration |
| C-H Stretch (sp³) | 2960-2850 | Ethyl group C-H stretching |
| Aromatic C=C and C=N | 1600-1450 | Ring stretching vibrations |
Mass Spectrometry (Predicted)
In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the ethyl group or cleavage of the pyridine ring. The molecular ion peak for a compound with an even number of nitrogen atoms will have an even mass-to-charge ratio.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated area.
Hazard Statements:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Conclusion
This compound is a valuable and versatile chemical intermediate with applications in pharmaceutical synthesis and other areas of organic chemistry. Its well-defined physical and chemical properties, along with established synthetic routes, make it a readily accessible building block for the creation of more complex and functional molecules. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development and chemical synthesis.
References
An In-Depth Technical Guide to the Core Characteristics of 5-ethyl-2-aminopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-ethyl-2-aminopyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As a member of the aminopyridine class, it shares structural similarities with compounds known to exhibit a range of biological activities. This technical guide provides a comprehensive overview of the core characteristics of 5-ethyl-2-aminopyridine, including its physicochemical properties, synthesis, and spectral analysis. Due to the limited availability of direct experimental data for this specific compound, information from closely related analogs, primarily 2-aminopyridine and 5-ethyl-2-methylpyridine, is included for comparative context. This guide aims to serve as a foundational resource for researchers and professionals engaged in the synthesis, evaluation, and application of novel pyridine derivatives in drug discovery and development.
Chemical and Physical Properties
The physicochemical properties of 5-ethyl-2-aminopyridine are crucial for its handling, formulation, and biological interactions. While experimental data for this specific compound is not extensively reported, predicted values and data from analogous compounds provide valuable insights.
Table 1: Physicochemical Properties of 5-ethyl-2-aminopyridine and Related Compounds
| Property | 5-ethyl-2-aminopyridine | 2-Aminopyridine (Analog) | 5-ethyl-2-methylpyridine (Analog) |
| CAS Number | 19842-07-0[1] | 504-29-0 | 104-90-5 |
| Molecular Formula | C₇H₁₀N₂ | C₅H₆N₂ | C₈H₁₁N |
| Molecular Weight | 122.17 g/mol | 94.11 g/mol | 121.18 g/mol |
| Appearance | Light yellow to brown liquid (Predicted)[1] | White to light yellow crystalline solid | Colorless to yellow liquid |
| Melting Point | Not available | 59-60 °C | -70.3 °C |
| Boiling Point | 90-92 °C @ 3 Torr (Predicted)[1] | 204-210 °C | 178 °C |
| Density | 1.037 ± 0.06 g/cm³ (Predicted)[1] | 1.11 g/cm³ @ 20 °C | 0.919 g/mL @ 25 °C |
| pKa of Conjugate Acid | 7.06 ± 0.13 (Predicted)[1] | 6.86 | 6.51 |
| Solubility | Not available | Soluble in water, ethanol, ether[2] | Insoluble in water |
Synthesis and Purification
General Synthetic Approach
A plausible synthetic route to 5-ethyl-2-aminopyridine would involve the reaction of 2-chloro-5-ethylpyridine with an amino source, such as ammonia or a protected amine, under conditions that facilitate nucleophilic aromatic substitution.
References
Commercial Suppliers and Technical Guide for 5-Ethylpyridin-2-amine in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Ethylpyridin-2-amine, a key building block in pharmaceutical and chemical research. This document outlines commercially available sources, key technical data, potential experimental applications, and relevant signaling pathway context.
Commercial Availability
This compound (CAS No. 19842-07-0) is readily available from several commercial suppliers catering to the research and development sector. The purity and available quantities may vary between suppliers. Researchers are advised to request certificates of analysis to ensure the material meets their specific experimental requirements.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| BLD Pharm | ≥95% | 1g, 5g, 25g |
| Key Organics | Custom Synthesis | Inquire for details |
| Sunway Pharm | 97% | 1g, 5g, Bulk Inquiry |
Technical Data
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in research.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19842-07-0 | [1] |
| Molecular Formula | C₇H₁₀N₂ | [1] |
| Molecular Weight | 122.17 g/mol | [1] |
| Appearance | Not specified by most suppliers, likely a solid | |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | Room temperature, in a dry and sealed environment | [1] |
Table 3: Spectroscopic Data Summary
| Spectroscopy | Expected Peaks |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), and aromatic protons on the pyridine ring. The amine protons will appear as a broad singlet. |
| ¹³C NMR | Resonances for the two carbons of the ethyl group and the five carbons of the pyridine ring. |
| IR | Characteristic N-H stretching bands for a primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching from the ethyl and aromatic groups, and C=N and C=C stretching from the pyridine ring. |
| Mass Spectrometry | A molecular ion peak (M+) at m/z = 122, with fragmentation patterns corresponding to the loss of ethyl or amine groups. |
Experimental Protocols and Applications
This compound is a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its primary amine and pyridine nitrogen offer multiple reaction sites for derivatization.
General Synthetic Utility
This compound is frequently utilized in reactions such as:
-
N-Alkylation and N-Arylation: The primary amine can be readily alkylated or arylated to introduce various substituents.
-
Amide and Sulfonamide Formation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides yields the corresponding amides and sulfonamides.
-
Buchwald-Hartwig and Ullmann Couplings: The amine can participate in cross-coupling reactions to form C-N bonds with aryl halides.
-
Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles.
Representative Experimental Protocol: Synthesis of a Novel Pyrimidine Derivative
While a specific protocol for this compound was not found in the immediate search, a representative procedure can be adapted from the synthesis of similar pyrimidine derivatives using the closely related 5-ethylpyridin-2-ethanol. This hypothetical protocol illustrates a potential application in medicinal chemistry.
Objective: To synthesize a novel N-(5-ethylpyridin-2-yl)pyrimidine-4-amine derivative.
Materials:
-
This compound
-
4-Chloropyrimidine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), 4-chloropyrimidine (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(5-ethylpyridin-2-yl)pyrimidine-4-amine.
Visualizations
Supplier Selection Workflow
The following diagram illustrates a logical workflow for selecting a suitable commercial supplier for this compound.
Caption: A flowchart for selecting a commercial supplier.
Hypothetical Synthetic Pathway
This diagram illustrates a potential synthetic pathway utilizing this compound as a starting material for a more complex molecule.
Caption: A potential synthetic route starting from this compound.
References
An In-depth Technical Guide to the Solubility of 5-Ethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-Ethylpyridin-2-amine
This compound is a substituted pyridine derivative with the chemical formula C₇H₁₀N₂. Its structure, featuring both a basic pyridine ring and an amino group, suggests a degree of polarity that influences its interaction with different solvents. The presence of the ethyl group introduces a nonpolar characteristic, making its solubility behavior dependent on the overall balance between these polar and nonpolar moieties. Understanding its solubility is crucial for applications such as reaction chemistry, formulation development, and purification processes.
Predicted Solubility Profile
Based on the principles of "like dissolves like," the solubility of this compound can be predicted qualitatively. The amino and pyridine nitrogen atoms can act as hydrogen bond acceptors, and the amino group can also act as a hydrogen bond donor. This suggests that this compound is likely to be soluble in protic solvents such as water and alcohols. The aromatic pyridine ring may also allow for pi-pi stacking interactions, contributing to its solubility in aromatic solvents. Conversely, the nonpolar ethyl group may enhance its solubility in less polar organic solvents.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in various solvents. The following table is therefore presented as a template for researchers to populate with experimentally determined values.
| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) |
| Water | H₂O | 10.2 | 25 | Data not available | Data not available |
| Ethanol | C₂H₅OH | 4.3 | 25 | Data not available | Data not available |
| Methanol | CH₃OH | 5.1 | 25 | Data not available | Data not available |
| Acetone | C₃H₆O | 5.1 | 25 | Data not available | Data not available |
| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Data not available | Data not available |
| Toluene | C₇H₈ | 2.4 | 25 | Data not available | Data not available |
| Hexane | C₆H₁₄ | 0.1 | 25 | Data not available | Data not available |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound.
Objective: To quantitatively determine the solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Temperature-controlled shaker or incubator
-
Thermostatic water bath
-
Vials with airtight seals
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vial to stand undisturbed in a thermostatic water bath at the same temperature for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid crystallization.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method.
-
Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation of Solubility:
-
From the concentration obtained from the analytical measurement and the dilution factor, calculate the concentration of the saturated solution.
-
Express the solubility in the desired units, such as g/100 mL or mol/L.
Solubility ( g/100 mL) = (Concentration of saturated solution in g/mL) x 100
Solubility (mol/L) = (Concentration of saturated solution in g/L) / (Molecular Weight of this compound)
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a compound.
This structured approach ensures the generation of accurate and reproducible solubility data, which is essential for the effective utilization of this compound in various scientific and industrial applications.
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Ethylpyridin-2-amine via Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-Ethylpyridin-2-amine using the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling method offers a versatile and efficient route to this valuable pyridine derivative, which is a key building block in medicinal chemistry and drug development.
Introduction
The Buchwald-Hartwig amination is a powerful chemical reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide (or triflate) and an amine, catalyzed by a palladium complex.[1] This reaction has become a cornerstone in modern organic synthesis due to its broad substrate scope, functional group tolerance, and generally high yields.[1] For the synthesis of this compound, this method provides a significant advantage over classical methods, which often require harsh conditions and have limited applicability.
The synthesis of this compound can be achieved by coupling a 2-halo-5-ethylpyridine (e.g., 2-bromo-5-ethylpyridine or 2-chloro-5-ethylpyridine) with an ammonia equivalent or a primary amine surrogate, followed by deprotection if necessary. The choice of starting material, catalyst, ligand, and base is crucial for optimizing the reaction yield and purity.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halo-5-ethylpyridine to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine (or ammonia surrogate) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired this compound is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Reaction Parameters and Expected Yields
The successful synthesis of this compound via Buchwald-Hartwig amination is highly dependent on the choice of reactants and reaction conditions. Below is a summary of typical conditions and expected yields based on literature for the amination of similar 2-halopyridine substrates.
| Starting Material | Amine Source | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-5-ethylpyridine | LiN(SiMe₃)₂ | Pd₂(dba)₃ (1-2) | XPhos (2-4) | LiN(SiMe₃)₂ | Toluene | 100-110 | 12-24 | 75-90 |
| 2-Chloro-5-ethylpyridine | LiN(SiMe₃)₂ | Pd₂(dba)₃ (2-4) | RuPhos (4-8) | LiN(SiMe₃)₂ | 1,4-Dioxane | 100-120 | 18-36 | 60-80 |
| 2-Bromo-5-ethylpyridine | Benzophenone imine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 90-100 | 16-24 | 70-85 |
| 2-Chloro-5-ethylpyridine | Aqueous NH₃ | Pd-G4-XPhos (2) | - | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 65-78 |
Note: Yields are estimates based on similar transformations and may vary depending on the specific reaction scale and purity of reagents. Optimization may be required.
Experimental Protocols
4.1. General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and degassed prior to use.
-
Reagents should be of high purity. Palladium catalysts and ligands are often air-sensitive and should be handled accordingly.
4.2. Protocol 1: Amination of 2-Bromo-5-ethylpyridine using LiN(SiMe₃)₂
This protocol utilizes lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) as an ammonia surrogate. The resulting silylated amine is then hydrolyzed to afford the desired primary amine.
Materials:
-
2-Bromo-5-ethylpyridine
-
Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) solution (e.g., 1.0 M in THF)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Anhydrous toluene
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add 2-Bromo-5-ethylpyridine (1.0 equiv), Pd₂(dba)₃ (0.01-0.02 equiv), and XPhos (0.02-0.04 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous toluene to the flask. Then, add the LiN(SiMe₃)₂ solution (1.2-1.5 equiv) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Hydrolysis: Carefully add 1 M HCl to the reaction mixture and stir for 1-2 hours at room temperature to hydrolyze the silylated amine intermediate.
-
Extraction: Neutralize the mixture with a saturated NaHCO₃ solution. Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
4.3. Protocol 2: Amination of 2-Chloro-5-ethylpyridine using Benzophenone Imine
This protocol uses benzophenone imine as an ammonia equivalent, which is subsequently cleaved under acidic conditions.
Materials:
-
2-Chloro-5-ethylpyridine
-
Benzophenone imine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
2 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 2-Chloro-5-ethylpyridine (1.0 equiv), Pd(OAc)₂ (0.02 equiv), BINAP (0.03 equiv), and NaOtBu (1.4 equiv).
-
Solvent and Reagent Addition: Add anhydrous toluene, followed by benzophenone imine (1.2 equiv).
-
Reaction: Heat the mixture to 90-100 °C and stir. Monitor the reaction by TLC or LC-MS.
-
Work-up and Hydrolysis: After completion (typically 16-24 hours), cool the reaction to room temperature. Add 2 M HCl and stir vigorously for 2-4 hours to effect hydrolysis of the imine.
-
Extraction and Purification: Follow the extraction and purification steps as described in Protocol 1.
Mandatory Visualizations
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Impure reagents or solvents- Suboptimal ligand or base | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure rigorous exclusion of air and moisture.- Use anhydrous, degassed solvents and high-purity reagents.- Screen different ligands and bases. For chloropyridines, more electron-rich and bulky ligands are often required. |
| Formation of side products (e.g., hydrodehalogenation) | - Reaction temperature too high- Presence of water- Suboptimal ligand | - Lower the reaction temperature.- Ensure all reagents and solvents are scrupulously dry.- Use a ligand that promotes faster reductive elimination. |
| Difficulty in purification | - Incomplete hydrolysis of the intermediate- Presence of catalyst residues | - Increase the hydrolysis time or acid concentration.- Filter the crude reaction mixture through a pad of celite or silica gel before concentration. |
Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions and scales. All chemical manipulations should be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.
References
Application Notes and Protocols for the Chichibabin Amination of 5-Ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chichibabin reaction is a classic method for the direct amination of pyridine and its derivatives, affording synthetically useful aminopyridines. This application note provides detailed protocols for the synthesis of 2-amino-5-ethylpyridine via the Chichibabin reaction of 5-ethylpyridine. 2-Amino-5-ethylpyridine is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The protocols outlined below are based on established methodologies for similar substrates and offer both traditional and modern approaches to this important transformation.
The reaction proceeds via a nucleophilic substitution mechanism, where the amide ion attacks the electron-deficient pyridine ring, leading to the formation of a σ-adduct, followed by the elimination of a hydride ion.[3]
Key Reaction Parameters and Data
The following tables summarize the key reactants, reaction conditions, and expected product specifications for the Chichibabin amination of 5-ethylpyridine.
Table 1: Reactants and Product
| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-Ethylpyridine | Starting Material | C₇H₉N | 107.15 |
| Sodium Amide | Reagent | NaNH₂ | 39.01 |
| Toluene | Solvent | C₇H₈ | 92.14 |
| 2-Amino-5-ethylpyridine | Product | C₇H₁₀N₂ | 122.17 |
Table 2: Reaction Conditions for Traditional Protocol
| Parameter | Value |
| Temperature | 151-180 °C |
| Reaction Time | 3.5 hours |
| Solvent | Toluene |
| Work-up | Aqueous hydrolysis |
Table 3: Product Characterization for 2-Amino-5-ethylpyridine
| Property | Value |
| Appearance | Not specified |
| Melting Point | Not specified |
| Boiling Point | 90-92 °C @ 3 Torr |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.74 (s, 1H), 7.25 (dd, 1H), 6.40 (d, 1H), 5.67 (br. s, 2H), 2.39 (q, 2H), 1.10 (t, 3H)[1] |
Experimental Protocols
Protocol 1: Traditional High-Temperature Chichibabin Reaction
This protocol is adapted from a procedure for the amination of the structurally similar 3-ethylpyridine and is expected to yield a mixture of isomeric aminopyridines.
Materials:
-
5-Ethylpyridine
-
Sodium amide (NaNH₂)
-
Anhydrous toluene
-
Water
-
Toluene for extraction
-
Round-bottom flask equipped with a reflux condenser and mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene.
-
Carefully add sodium amide to the toluene with stirring.
-
Heat the suspension to the desired reaction temperature (e.g., 150-180 °C).
-
Slowly add 5-ethylpyridine to the heated suspension. The reaction is exothermic and will evolve hydrogen gas.
-
Maintain the reaction mixture at the specified temperature for several hours, monitoring the reaction progress by the cessation of gas evolution or by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water. Caution: This is a highly exothermic process.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a mixture of 2-amino-5-ethylpyridine and 2-amino-3-ethylpyridine, can be purified by fractional distillation.
Protocol 2: Modern Milder Chichibabin-Type Amination
This protocol utilizes a modified reagent system for amination under milder conditions, which may offer improved selectivity and functional group tolerance.
Materials:
-
5-Ethylpyridine
-
Sodium hydride (NaH)
-
Lithium iodide (LiI)
-
A primary amine (e.g., benzylamine, for N-substituted product)
-
Anhydrous tetrahydrofuran (THF)
-
Ice-cold water
-
Chloroform or ethyl acetate for extraction
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Sealed reaction tube
-
Stir plate with heating
Procedure:
-
To a dry, sealed reaction tube under an inert atmosphere, add sodium hydride and lithium iodide.
-
Add anhydrous THF to the tube.
-
Add 5-ethylpyridine and the primary amine to the mixture at room temperature.
-
Seal the tube and heat the reaction mixture with stirring (e.g., at 85 °C) for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to 0 °C and carefully quench with ice-cold water.
-
Extract the aqueous mixture with chloroform or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Chichibabin Reaction Mechanism
Caption: Mechanism of the Chichibabin Reaction.
Experimental Workflow
References
Application Notes: 5-Ethylpyridin-2-amine as a Versatile Building Block in Medicinal Chemistry
Introduction
5-Ethylpyridin-2-amine is a valuable heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active compounds. Its unique structural features, including the nucleophilic amino group and the modifiable pyridine ring, make it an attractive starting material for the development of novel therapeutics. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of kinase inhibitors, a prominent class of targeted therapies in oncology and other diseases.
Key Applications in Kinase Inhibitor Synthesis
The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors, primarily due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The ethyl group at the 5-position can provide additional van der Waals interactions and modulate the physicochemical properties of the final compound, such as solubility and metabolic stability.
One notable application of this compound is in the synthesis of inhibitors for the Transforming Growth Factor-beta (TGF-β) type 1 receptor kinase (ALK5). Dysregulation of the TGF-β/ALK5 signaling pathway is implicated in a variety of pathological conditions, including cancer and fibrosis.
Quantitative Data: ALK5 Inhibition
The following table summarizes the biological activity of a representative kinase inhibitor synthesized using a this compound derivative.
| Compound ID | Structure | Target Kinase | % Inhibition @ 0.1 µM |
| 1 | 3-[[5-(6-ethylpyridin-2-yl)-4-(quinoxalin-6-yl)thiazol-2-ylamino]methyl]benzamide[1] | ALK5 | >95%[1] |
Signaling Pathway
The TGF-β signaling pathway plays a crucial role in cell proliferation, differentiation, and apoptosis. The binding of TGF-β to its receptor complex leads to the phosphorylation and activation of SMAD proteins, which then translocate to the nucleus to regulate gene expression. Inhibition of ALK5, a key component of this pathway, can effectively block these downstream effects.
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of kinase inhibitors derived from this compound.
Synthetic Workflow
A plausible synthetic route to 5-(pyridin-2-yl)thiazole-based kinase inhibitors involves a multi-step sequence starting from this compound. This typically includes the formation of a key intermediate, such as a 2-halopyridine or a pyridine-2-carboxamide, followed by the construction of the thiazole ring and subsequent functionalization.
Protocol 1: Synthesis of 2-Bromo-5-ethylpyridine from this compound
This protocol describes the conversion of the amino group to a bromine atom via a Sandmeyer-type reaction, a crucial step for subsequent cross-coupling reactions.
Materials:
-
This compound
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Cool a solution of hydrobromic acid (48%) to 0 °C in an ice bath.
-
Slowly add this compound to the cold acid with stirring.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve copper(I) bromide in hydrobromic acid and cool to 0 °C.
-
Slowly add the diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Bromo-5-ethylpyridine.
Protocol 2: Hantzsch Thiazole Synthesis
This protocol outlines the formation of the thiazole ring, a common core in many kinase inhibitors.
Materials:
-
α-Bromoacetyl intermediate (derived from 2-acetyl-5-ethylpyridine)
-
Thioamide derivative
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve the α-bromoacetyl intermediate and the thioamide derivative in ethanol.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 5-(5-ethylpyridin-2-yl)thiazole intermediate.
Protocol 3: ALK5 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the inhibitory activity of synthesized compounds against ALK5 kinase.
Materials:
-
ALK5 kinase
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer
-
TR-FRET dilution buffer
-
Test compounds (dissolved in DMSO)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Prepare a 4X kinase/antibody solution by mixing the ALK5 kinase and Eu-anti-tag antibody in TR-FRET dilution buffer.
-
Prepare a 4X tracer solution in TR-FRET dilution buffer.
-
Add 2.5 µL of the test compound solution to the wells of the 384-well plate.
-
Add 2.5 µL of the 4X kinase/antibody solution to each well.
-
Add 5 µL of the 4X tracer solution to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio (665 nm / 615 nm) and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
This compound serves as a valuable and versatile starting material for the synthesis of potent kinase inhibitors, particularly targeting the ALK5 signaling pathway. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel therapeutic agents. The strategic use of this building block allows for the systematic exploration of structure-activity relationships, ultimately leading to the development of optimized drug candidates.
References
Application Notes and Protocols: 5-Ethylpyridin-2-amine as a Precursor for Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-ethylpyridin-2-amine and its derivatives as precursors in the synthesis of active pharmaceutical ingredients (APIs). The primary focus is on the synthesis of the antidiabetic drug Pioglitazone and a novel series of antimicrobial agents.
Introduction
This compound is a valuable pyridine derivative that serves as a key building block in the synthesis of various biologically active compounds. Its structural motif is found in several pharmaceutical agents. A significant application of this precursor is in the synthesis of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde, a crucial intermediate for the production of Pioglitazone, a member of the thiazolidinedione class of antidiabetic drugs.[1][2] Furthermore, this intermediate is a versatile starting material for the synthesis of novel chalcones and pyrimidines with potential antimicrobial properties.[3]
Pioglitazone functions as a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which plays a critical role in regulating glucose and lipid metabolism. By activating PPAR-γ, Pioglitazone enhances insulin sensitivity in peripheral tissues, making it an effective treatment for type 2 diabetes mellitus.
The derivatization of the 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde intermediate has also been explored to generate new chemical entities with antimicrobial activity. The synthesis of chalcones and their subsequent conversion to pyrimidine derivatives has yielded compounds with promising activity against various bacterial and fungal strains.
Part 1: Synthesis of Pioglitazone
This section details the synthetic route to Pioglitazone starting from a derivative of this compound. The key intermediate, 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, is first synthesized and then converted to Pioglitazone.
Experimental Data Summary for Pioglitazone Synthesis
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 1 | 2-(5-ethylpyridin-2-yl)ethanol | C9H13NO | 151.21 | - | - |
| 2 | 2-(2-Chloroethyl)-5-ethylpyridine | C9H12ClN | 169.65 | - | - |
| 3 | 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde | C16H17NO2 | 255.31 | - | - |
| 4 | 5-{4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzylidene}-2,4-thiazolidinedione | C19H18N2O3S | 354.42 | 99.5 | - |
| 5 | Pioglitazone | C19H20N2O3S | 356.44 | - | - |
Experimental Protocols
Protocol 1: Synthesis of 2-(5-ethylpyridin-2-yl)ethanol
-
A mixture of 5-ethyl-2-methylpyridine (1.0 eq), formaldehyde (paraformaldehyde, 1.1 eq), and a catalytic amount of a suitable base (e.g., sodium hydroxide) in a polar solvent (e.g., water or ethanol) is heated in a sealed vessel.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford 2-(5-ethylpyridin-2-yl)ethanol.
Protocol 2: Synthesis of 2-(2-Chloroethyl)-5-ethylpyridine
-
Dissolve 2-(5-ethylpyridin-2-yl)ethanol (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
The reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield 2-(2-chloroethyl)-5-ethylpyridine.
Protocol 3: Synthesis of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq).
-
To this mixture, add 2-(2-chloroethyl)-5-ethylpyridine (1.1 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
After cooling to room temperature, the reaction mixture is poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried to obtain 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde.
Protocol 4: Synthesis of 5-{4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzylidene}-2,4-thiazolidinedione
-
In a suitable solvent like ethanol, dissolve 4-[2-(5-ethyl-2-pyridyl) ethoxy]benzaldehyde (1.0 eq).
-
To the solution, add 2,4-thiazolidinedione (1.2 eq) and a catalytic amount of piperidine.
-
The mixture is stirred under reflux for 5 hours.
-
The reaction mixture is then gradually cooled to room temperature.
-
The resulting crystals are collected by filtration under reduced pressure, washed with cold ethanol, and dried to give the title compound.
Protocol 5: Synthesis of Pioglitazone
-
The 5-{4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzylidene}-2,4-thiazolidinedione intermediate is subjected to reduction to saturate the exocyclic double bond.
-
A common method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol or methanol under a hydrogen atmosphere.
-
The reaction is monitored by TLC or HPLC.
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield Pioglitazone.
Signaling Pathway of Pioglitazone
Pioglitazone exerts its therapeutic effect by activating the Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ). The simplified signaling pathway is illustrated below.
Caption: Simplified signaling pathway of Pioglitazone via PPAR-γ activation.
Synthetic Workflow for Pioglitazone
Caption: Synthetic workflow for the preparation of Pioglitazone.
Part 2: Synthesis of Novel Antimicrobial Agents
The intermediate, 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, can be utilized to synthesize novel chalcones and pyrimidines with potential antimicrobial activities.
Experimental Data Summary for Antimicrobial Agents
| Compound Type | General Structure | Representative Yield (%) | Representative Melting Point (°C) |
| Chalcones | 1-(Aryl)-3-{4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}-2-propen-1-one | 80 | 121-123 |
| Pyrimidines | 4-(Aryl)-6-{4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}-2-pyrimidinamine | - | - |
Experimental Protocols
Protocol 6: General Procedure for the Synthesis of Chalcones (4a-o)
-
To a solution of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde (0.01 mol) in methanol (50 mL), add an appropriate aromatic acetophenone (0.01 mol).
-
Add 2% aqueous sodium hydroxide solution (5 mL) to the mixture.
-
Stir the reaction mixture for 10-12 hours at room temperature.
-
Remove the solvent by distillation.
-
Pour the crude product into ice water.
-
The separated solid is filtered, washed with water, dried, and recrystallized from ethanol to yield the pure chalcone.
Protocol 7: General Procedure for the Synthesis of Pyrimidines (5a-o)
-
The chalcones (4a-o) (0.005 mol) are dissolved in absolute ethanol (50 mL).
-
To this solution, add guanidine nitrate (0.005 mol) and a catalytic amount of sodium ethoxide.
-
Reflux the reaction mixture for 8-10 hours.
-
After cooling, the reaction mixture is poured into crushed ice.
-
The resulting solid is filtered, washed with water, dried, and recrystallized from a suitable solvent to obtain the pyrimidine derivative.
Synthetic Workflow for Antimicrobial Agents
Caption: Synthetic workflow for antimicrobial agents from a common intermediate.
References
- 1. Synthesis and biological activity of metabolites of the antidiabetic, antihyperglycemic agent pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on antidiabetic agents. XII. Synthesis and activity of the metabolites of (+/-)-5(-)[p(-)[2-(5-ethyl-2-pyridyl)ethoxy]benzyl]-2,4- thiazolidinedione (pioglitazone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: A General Protocol for the N-arylation of 5-Ethylpyridin-2-amine
Abstract
This application note provides a detailed experimental protocol for the N-arylation of 5-Ethylpyridin-2-amine, a crucial transformation in the synthesis of various biologically active compounds and functional materials. The described methodology is based on the widely applicable Buchwald-Hartwig amination reaction, which utilizes a palladium catalyst and a suitable phosphine ligand to facilitate the coupling of an aryl halide with the primary amine. This document is intended for researchers and scientists in the fields of organic synthesis and drug development, offering a comprehensive guide to performing this C-N cross-coupling reaction, including reagent selection, reaction setup, workup, and purification.
Introduction
The N-arylation of heteroaromatic amines is a fundamental reaction in modern organic chemistry, enabling the construction of complex molecules with diverse applications, particularly in the pharmaceutical industry. The 2-aminopyridine scaffold is a common motif in many bioactive molecules, and the ability to append various aryl groups to the nitrogen atom is of significant interest. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2][3] This reaction has largely replaced harsher, more traditional methods like the Ullmann condensation, which often require high temperatures and stoichiometric amounts of copper.[4][5][6] The Buchwald-Hartwig reaction is known for its broad substrate scope and functional group tolerance.[1][2] This protocol outlines a general procedure for the N-arylation of this compound with an aryl bromide as a representative coupling partner.
Experimental Protocol
This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide. The reaction conditions may require optimization depending on the specific aryl halide used.
Materials and Reagents:
| Reagent/Material | Formula | Molecular Weight | Supplier | Notes |
| This compound | C₇H₁₀N₂ | 122.17 g/mol | Commercially Available | Starting material |
| Aryl Bromide | Ar-Br | Varies | Commercially Available | Coupling partner |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 g/mol | Commercially Available | Catalyst precursor |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 g/mol | Commercially Available | Ligand |
| Sodium tert-butoxide | NaOtBu | 96.10 g/mol | Commercially Available | Base |
| Toluene | C₇H₈ | 92.14 g/mol | Anhydrous | Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 g/mol | ACS Grade | For extraction |
| Saturated aq. NaCl | NaCl | 58.44 g/mol | - | For workup |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 g/mol | - | Drying agent |
| Silica Gel | SiO₂ | 60.08 g/mol | 230-400 mesh | For chromatography |
| Ethyl Acetate | C₄H₈O₂ | 88.11 g/mol | HPLC Grade | Eluent |
| Hexanes | C₆H₁₄ | 86.18 g/mol | HPLC Grade | Eluent |
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 eq.), the aryl bromide (1.1 mmol, 1.1 eq.), sodium tert-butoxide (1.4 mmol, 1.4 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.
-
Reaction: Stir the reaction mixture at 110 °C (oil bath temperature) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (20 mL).
-
Wash the organic layer with saturated aqueous sodium chloride solution (2 x 15 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired N-aryl-5-ethylpyridin-2-amine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Expected Results
The yield and purity of the N-arylated product can vary depending on the specific aryl halide used. The following table provides representative data for a successful reaction.
| Product | Starting Materials | Catalyst Loading | Ligand Loading | Base | Solvent | Time (h) | Yield (%) | Purity (%) |
| N-(4-methoxyphenyl)-5-ethylpyridin-2-amine | This compound, 4-Bromoanisole | 2 mol% Pd(OAc)₂ | 4 mol% Xantphos | 1.4 eq. NaOtBu | Toluene | 18 | 85 | >95 |
| N-(4-cyanophenyl)-5-ethylpyridin-2-amine | This compound, 4-Bromobenzonitrile | 2 mol% Pd(OAc)₂ | 4 mol% Xantphos | 1.4 eq. NaOtBu | Toluene | 20 | 78 | >95 |
| N-phenyl-5-ethylpyridin-2-amine | This compound, Bromobenzene | 2 mol% Pd(OAc)₂ | 4 mol% Xantphos | 1.4 eq. NaOtBu | Toluene | 16 | 91 | >95 |
Experimental Workflow
Caption: Workflow for the Buchwald-Hartwig N-arylation.
Troubleshooting
-
Low or no conversion:
-
Ensure all reagents are dry and the solvent is anhydrous.
-
Verify the activity of the palladium catalyst.
-
Check for proper inert atmosphere conditions.
-
The specific aryl halide may require a different ligand or catalyst system.
-
-
Formation of side products:
-
Lowering the reaction temperature may improve selectivity.
-
Screening different bases or solvents might be necessary.
-
Hydrodehalogenation of the aryl halide can sometimes be a competing reaction.
-
Conclusion
The described Buchwald-Hartwig amination protocol provides a reliable and general method for the N-arylation of this compound. This procedure is amenable to a variety of aryl halides and can be optimized to achieve high yields of the desired products. The detailed steps and troubleshooting guide should enable researchers to successfully implement this important transformation in their synthetic endeavors.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
Application of 5-Ethylpyridin-2-amine in the Synthesis of Kinase Inhibitors: A Focus on the CDK4/6 Inhibitor Abemaciclib
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethylpyridin-2-amine and its derivatives are versatile scaffolds in medicinal chemistry, serving as crucial building blocks in the synthesis of various therapeutic agents. A prominent application of this scaffold is in the development of kinase inhibitors, a class of targeted therapies that have revolutionized the treatment of cancer and other diseases. This document provides detailed application notes and protocols on the use of a key derivative, 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine, in the synthesis of Abemaciclib, a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).
Kinases are a large family of enzymes that play a critical role in cell signaling, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development. Abemaciclib is an FDA-approved oral medication for the treatment of certain types of breast cancer.[1] Its mechanism of action involves the inhibition of CDK4 and CDK6, which are key regulators of the cell cycle.[2][3] By inhibiting these kinases, Abemaciclib blocks the phosphorylation of the Retinoblastoma (Rb) protein, leading to a G1 cell cycle arrest and thereby preventing cancer cell proliferation.[2][4]
This document will detail the synthesis of Abemaciclib with a focus on the role of the this compound derived intermediate, provide quantitative data on its kinase inhibitory activity, and describe the relevant signaling pathways and experimental protocols.
Quantitative Data: Kinase Inhibitory Activity of Abemaciclib
Abemaciclib has demonstrated potent and selective inhibition of CDK4 and CDK6. The following tables summarize its in vitro inhibitory activity and compare it with other approved CDK4/6 inhibitors.
Table 1: In Vitro Inhibitory Activity of Abemaciclib against CDK4 and CDK6
| Target Kinase | IC50 (nM) | Ki (nM) |
| CDK4/cyclin D1 | 2 | 0.6 ± 0.3 |
| CDK6/cyclin D3 | 10 | 8.2 ± 1.1 |
Data compiled from preclinical studies.[5]
Table 2: Comparative In Vitro Potency of Approved CDK4/6 Inhibitors
| Inhibitor | IC50 for CDK4/Cyclin D1 (nM) | IC50 for CDK6/Cyclin D3 (nM) |
| Abemaciclib | 2 | 10 |
| Palbociclib | 11 | 16 |
| Ribociclib | 10 | 39 |
Data compiled from various preclinical studies.[5][6]
Table 3: Cellular Proliferation Inhibition (IC50) in Breast Cancer Cell Lines
| Cell Line | Abemaciclib (µM) |
| MCF-7 | 0.69 ± 0.04 |
| T-47D | Data not consistently reported, but C2231-A (a derivative) showed better inhibition than Abemaciclib |
| MDA-MB-453 | Data not consistently reported |
| MDA-MB-468 | Data not consistently reported |
Data from a study on Abemaciclib derivatives.[7]
Signaling Pathway
Abemaciclib targets the CDK4/6-Cyclin D-Rb-E2F pathway, which is a critical regulator of the G1-S phase transition in the cell cycle. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.
Caption: CDK4/6-Rb Signaling Pathway and the Point of Inhibition by Abemaciclib.
Experimental Protocols
The synthesis of Abemaciclib involves a multi-step process. A key intermediate, 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine, is synthesized from precursors derived from this compound. This intermediate is then coupled with another heterocyclic fragment to yield the final product.
Synthesis of Abemaciclib Intermediate: 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine
A common synthetic route involves the reduction of an amide precursor.
Materials:
-
5-(4-ethylpiperazine-1-carbonyl)pyridin-2-amine
-
Lithium aluminum hydride (LiAlH4)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution (1N)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (4 equivalents) in anhydrous THF at 0°C.
-
Slowly add a solution of 5-(4-ethylpiperazine-1-carbonyl)pyridin-2-amine (1 equivalent) in anhydrous THF to the LiAlH4 suspension while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for approximately 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of 1N NaOH solution at 0°C until gas evolution ceases.
-
Filter the resulting mixture and wash the solid residue with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography, to yield 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-ylamine.[8]
Final Synthesis of Abemaciclib
The final step in the synthesis of Abemaciclib is a palladium-catalyzed cross-coupling reaction.
Caption: General Workflow for the Final Synthesis Step of Abemaciclib.
Materials:
-
5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine
-
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
-
Palladium acetate (Pd(OAc)2)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Potassium carbonate (K2CO3)
-
tert-Amyl alcohol
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
N-acetyl-L-cysteine
-
Acetone
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
To a reaction vessel, add 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine, potassium carbonate, and Xantphos in tert-amyl alcohol.
-
Bubble argon or nitrogen through the mixture.
-
Add palladium acetate to the reaction mixture.
-
Heat the reaction to 98-100°C for 2-4 hours, monitoring by TLC or HPLC.
-
After completion, cool the reaction to 30-35°C and dilute with dichloromethane and water.
-
Filter the mixture through a pad of filter aid (e.g., Celite).
-
Extract the organic layer with dilute hydrochloric acid.
-
Adjust the pH of the combined aqueous layers to 11-12 with sodium hydroxide solution and extract the product back into dichloromethane.
-
Treat the organic layer with N-acetyl-L-cysteine and adjust the pH to 11.0-12.0 with sodium hydroxide solution.
-
Separate the organic layer, wash with water, and concentrate under reduced pressure.
-
Recrystallize the residue from acetone to obtain pure Abemaciclib.[9]
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a compound against CDK4/6.
Materials:
-
Recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme
-
Rb protein substrate
-
[γ-33P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer
-
Test compound (Abemaciclib) at various concentrations
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the test compound to the wells.
-
Add the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme and the Rb substrate.
-
Initiate the reaction by adding ATP (containing a tracer amount of [γ-33P]ATP or as per the ADP-Glo™ kit instructions).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA or the ADP-Glo™ reagent).
-
Quantify the amount of phosphorylated substrate or ADP produced.
-
Calculate the IC50 value from the dose-response curve.
Conclusion
This compound and its derivatives are valuable building blocks in the synthesis of targeted kinase inhibitors. The successful development and application of Abemaciclib, a potent CDK4/6 inhibitor, underscores the importance of this chemical scaffold in modern drug discovery. The protocols and data presented here provide a comprehensive resource for researchers and drug development professionals working on the synthesis and evaluation of novel kinase inhibitors based on the 2-aminopyridine core. The synthetic tractability and the potential for structural modifications make this scaffold a continued area of interest for the development of next-generation targeted therapies.
References
- 1. Abemaciclib - NCI [cancer.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. What is Abemaciclib used for? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN106316935A - Preparation method of Abemaciclib intermediate - Google Patents [patents.google.com]
- 9. Abemaciclib synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 5-Ethylpyridin-2-amine in the Development of Novel Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethylpyridin-2-amine is a versatile heterocyclic building block with significant potential in the discovery of novel bioactive compounds. Its pyridine core, substituted with an ethyl group and a primary amine, offers multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse ligand libraries. The primary amino group can readily undergo a variety of chemical transformations, including acylation, alkylation, and participation in coupling reactions, to generate a wide array of derivatives. These derivatives have been explored for their potential as enzyme inhibitors and antimicrobial agents, demonstrating the utility of the this compound scaffold in medicinal chemistry.
This document provides an overview of the application of this compound in the development of novel ligands, with a focus on its use in synthesizing potential antimicrobial agents. Detailed experimental protocols for the synthesis and biological evaluation of these ligands are provided, along with a summary of their activity.
Application: Development of Antimicrobial Agents
Derivatives of this compound have been investigated for their efficacy against various bacterial and fungal strains. The core structure can be elaborated to introduce pharmacophores known to interact with microbial targets. One notable application involves the synthesis of 1,3,4-oxadiazole derivatives, a class of compounds known for their broad-spectrum antimicrobial activities.
Quantitative Data: Antimicrobial Activity of 2,5-disubstituted-1,3,4-oxadiazoles
A series of 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles were synthesized and evaluated for their in vitro antimicrobial activity. The minimum inhibitory concentration (MIC) was determined against a panel of bacteria and fungi. The results are summarized in the table below.
| Compound ID | R-group | MIC (µg/mL) - Bacteria | MIC (µg/mL) - Fungi |
| 8b | 2-chlorophenyl | 12-22 | 12-20 |
| 8c | 4-chlorophenyl | 8-12 | 8-10 |
| 8d | 2,4-dichlorophenyl | 8-10 | 8-10 |
| 8e | 2-methylphenyl | 16-26 | 14-24 |
| 8f | 4-methylphenyl | 12-20 | 12-18 |
| 8k | 4-methoxyphenyl | 14-24 | 12-22 |
Data sourced from Gaonkar et al., European Journal of Medicinal Chemistry, 2006.[1]
Experimental Protocols
Synthesis of 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles
This protocol describes a general method for the synthesis of the 1,3,4-oxadiazole derivatives mentioned in the data table. The key starting material, 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, is first synthesized from 5-ethyl-2-(2-hydroxyethyl)pyridine.
Step 1: Synthesis of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde
A mixture of 5-ethyl-2-(2-hydroxyethyl)pyridine, 4-fluorobenzaldehyde, and potassium carbonate in dimethylformamide (DMF) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the product is extracted and purified.
Step 2: Synthesis of Hydrazones
The aldehyde from Step 1 is condensed with various aroylhydrazines in ethanol with a catalytic amount of acetic acid. The resulting hydrazones are then isolated by filtration.
Step 3: Oxidative Cyclization to 1,3,4-oxadiazoles
The hydrazone is treated with Chloramine-T in a suitable solvent, such as ethanol, to induce oxidative cyclization, yielding the final 1,3,4-oxadiazole product. The product is then purified by recrystallization.[1]
Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains using the broth microdilution method.
Materials:
-
Synthesized compounds
-
Bacterial and fungal strains
-
Mueller-Hinton broth (for bacteria)
-
Sabouraud dextrose broth (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a standardized inoculum of each microbial strain.
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include positive controls (broth with inoculum only) and negative controls (broth only). Also, include wells with standard antimicrobial agents as a reference.
-
Incubate the plates at the appropriate temperature and duration for each microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
Visualizations
Logical Workflow for Ligand Development from this compound
Caption: Workflow for novel ligand development.
Signaling Pathway (Hypothetical)
While the exact mechanism of action for the described antimicrobial compounds was not detailed in the cited literature, a common target for antimicrobial agents is the disruption of cell wall synthesis. The following diagram illustrates a generalized pathway for bacterial cell wall synthesis and a hypothetical point of inhibition.
References
Troubleshooting & Optimization
Common side reactions in the synthesis of 2-amino-5-ethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of 2-amino-5-ethylpyridine.
Troubleshooting Guide
Problem 1: Low yield of 2-amino-5-ethylpyridine and formation of a significant amount of 2-amino-3-ethylpyridine.
Q: My Chichibabin reaction with 3-ethylpyridine is producing a mixture of isomers with a low yield of the desired 2-amino-5-ethylpyridine. How can I improve the regioselectivity?
A: The amination of 3-substituted pyridines like 3-ethylpyridine via the Chichibabin reaction is known to yield a mixture of 2,3- and 2,5-isomers, often favoring the 2,3-isomer. Here are some strategies to enhance the yield of the 2-amino-5-ethylpyridine isomer:
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable 2,5-isomer. High temperatures can lead to faster reaction rates but may decrease selectivity.
-
Solvent: The choice of solvent can influence the isomer ratio. While toluene and xylene are common, exploring other non-polar, high-boiling point solvents might alter the selectivity.
-
Modified Chichibabin Conditions: The use of additives or modified reagents can steer the reaction towards the desired isomer. While specific data for 3-ethylpyridine is limited, related syntheses for 3-methylpyridine have shown that certain catalysts or reaction conditions can improve the 2,5-isomer yield.
Troubleshooting Workflow for Isomer Formation
Caption: Troubleshooting workflow for improving the regioselectivity in the synthesis of 2-amino-5-ethylpyridine.
Problem 2: Formation of dark, tarry byproducts and difficulty in product isolation.
Q: My reaction mixture is turning dark and viscous, making it difficult to isolate the product. What is causing this and how can I prevent it?
A: The formation of dark, tarry materials in a Chichibabin reaction is often due to polymerization and other side reactions, which can be exacerbated by:
-
High Temperatures: Excessive heat can promote polymerization of the starting material and products.
-
Presence of Oxygen: The reaction is sensitive to air and moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of Reagents: Impurities in the sodium amide or solvent can catalyze side reactions. Use freshly prepared or high-purity sodium amide.
Experimental Protocol: Chichibabin Amination of 3-Ethylpyridine
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a bubbler, and a dropping funnel. The system should be flame-dried and maintained under a positive pressure of nitrogen.
-
Reagents:
-
3-Ethylpyridine
-
Sodium amide (NaNH₂)
-
Anhydrous toluene or xylene
-
-
Procedure: a. To the flask, add sodium amide and anhydrous toluene. b. Heat the suspension to reflux (approximately 110°C for toluene or 140°C for xylene) with vigorous stirring. c. Add 3-ethylpyridine dropwise to the refluxing mixture over 1-2 hours. d. Continue to heat the mixture at reflux for an additional 4-6 hours. The reaction progress can be monitored by the evolution of hydrogen gas. e. After the reaction is complete, cool the mixture to room temperature. f. Cautiously quench the reaction by the slow addition of water, followed by an aqueous workup to separate the organic and aqueous layers. g. The organic layer is then subjected to fractional distillation or column chromatography to isolate the product isomers.
Problem 3: Formation of di-aminated or bipyridine byproducts.
Q: I am observing byproducts with higher molecular weights than the desired product. Are these di-aminated species or dimers?
A: Yes, both di-amination and dimerization are possible side reactions in the Chichibabin synthesis.
-
Di-amination: The addition of a second amino group to the pyridine ring can occur, especially with an excess of sodium amide.[1] This can be minimized by carefully controlling the stoichiometry of the reagents.
-
Dimerization (Bipyridine Formation): The formation of bipyridine derivatives can occur, particularly at higher temperatures. This side reaction can sometimes be suppressed by conducting the reaction under pressure.
| Side Product | Potential Cause | Mitigation Strategy |
| 2-Amino-3-ethylpyridine | Inherent reactivity of 3-substituted pyridines | Optimize reaction temperature and solvent; investigate modified catalysts. |
| Di-aminated pyridines | Excess sodium amide | Use a stoichiometric amount of sodium amide relative to 3-ethylpyridine. |
| Bipyridines | High reaction temperatures | Conduct the reaction at the lower end of the effective temperature range; consider running the reaction under inert gas pressure. |
| Polymeric tars | High temperatures, presence of oxygen/moisture | Maintain strict temperature control and ensure an inert atmosphere. Use high-purity reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the typical isomer ratio of 2-amino-5-ethylpyridine to 2-amino-3-ethylpyridine in a standard Chichibabin reaction?
Q2: What are the best methods for purifying 2-amino-5-ethylpyridine from its isomers and other byproducts?
A2: The separation of 2-amino-5-ethylpyridine from 2-amino-3-ethylpyridine can be challenging due to their similar boiling points.
-
Fractional Distillation: Careful fractional distillation under reduced pressure can be effective if there is a sufficient difference in boiling points.
-
Crystallization: The isomers may have different solubilities in certain solvents, allowing for separation by fractional crystallization. Often, derivatives of the amines (e.g., picrates) are used to facilitate separation by crystallization, followed by regeneration of the free amine.
-
Column Chromatography: Silica gel column chromatography using a suitable eluent system can be employed for the separation of the isomers.
Q3: Are there alternative synthesis routes to 2-amino-5-ethylpyridine that avoid the formation of the 2,3-isomer?
A3: Yes, alternative routes can provide better regioselectivity. One common approach is to start with a pyridine ring that already has the desired substitution pattern. For example, the synthesis could proceed from 5-ethyl-2-halopyridine (e.g., 2-chloro- or 2-bromopyridine). The halogen at the 2-position can be displaced by an amino group via nucleophilic aromatic substitution, typically using ammonia or an ammonia equivalent under pressure and/or with a catalyst. This method avoids the formation of the 3-amino isomer.
Alternative Synthesis Pathway
Caption: Alternative synthesis route to 2-amino-5-ethylpyridine avoiding isomeric byproduct formation.
Q4: How can I monitor the progress of the Chichibabin reaction?
A4: The progress of the Chichibabin reaction can be monitored in a couple of ways:
-
Gas Evolution: The reaction produces hydrogen gas as a byproduct.[2] The rate of gas evolution, which can be observed using a bubbler, will decrease as the reaction approaches completion.
-
Color Change: The formation of the intermediate Meisenheimer adduct often results in a distinct color change in the reaction mixture, typically to a red or deep brown color.[2]
-
TLC or GC Analysis: Aliquots of the reaction mixture can be carefully quenched and analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the products.
Q5: What safety precautions should be taken when performing a Chichibabin reaction?
A5: The Chichibabin reaction involves hazardous materials and conditions:
-
Sodium Amide: Sodium amide is a highly reactive and corrosive solid. It reacts violently with water to produce ammonia and sodium hydroxide. It must be handled in a dry, inert atmosphere.
-
Hydrogen Gas: The reaction evolves flammable hydrogen gas. The reaction should be conducted in a well-ventilated fume hood, and sources of ignition should be excluded.
-
High Temperatures: The reaction is typically run at high temperatures, posing a risk of burns.
-
Pressure: If the reaction is run in a sealed vessel, pressure can build up due to the evolution of hydrogen gas. The vessel must be able to withstand the expected pressure. Always wear appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves.
References
Technical Support Center: Purification of 5-Ethylpyridin-2-amine by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-Ethylpyridin-2-amine using column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound streaking or tailing on a standard silica gel column?
A: Peak tailing is a common issue when purifying basic compounds like this compound on standard silica gel. The basic amine groups interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.[1][2]
Q2: How can I prevent my compound from streaking on a silica gel column?
A: To mitigate peak tailing on silica gel, you can add a small amount of a basic modifier to your mobile phase. Typically, 0.1-1% of triethylamine (TEA) or a dilute solution of ammonium hydroxide in methanol can be effective.[2][3] These additives compete with your compound for binding to the acidic sites on the silica, resulting in improved peak shape.
Q3: What is an alternative stationary phase for purifying this compound?
A: An amine-bonded silica column is an excellent alternative to standard silica gel for the purification of basic compounds.[4][5] The amine-functionalized surface provides a less acidic environment, which minimizes the strong interactions that cause peak tailing, often eliminating the need for basic modifiers in the mobile phase.[4][6]
Q4: My compound is not moving from the baseline (low Rf). What should I do?
A: A low retention factor (Rf) indicates that the mobile phase is not polar enough to elute the compound from the stationary phase. You need to increase the polarity of your eluent system. For normal phase chromatography, this can be achieved by increasing the concentration of the more polar solvent (e.g., increasing the percentage of methanol in a dichloromethane/methanol mixture).
Q5: I am seeing co-elution of my target compound with impurities. How can I improve the resolution?
A: To improve the separation of co-eluting compounds, you can try a shallower gradient or isocratic elution with a solvent system that provides a larger difference in the retention of your target compound and the impurities. You can also consider switching to a different stationary phase, such as an amine-bonded column, which can offer different selectivity.[4]
Experimental Protocol: Normal Phase Column Chromatography
This protocol provides a general starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.
1. Stationary Phase Selection:
-
Standard silica gel (60 Å, 40-63 µm) is a common choice.
-
For persistent peak tailing, an amine-bonded silica column is recommended.[5]
2. Mobile Phase Selection and Preparation:
-
A common mobile phase system is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a more polar solvent like ethyl acetate or methanol.
-
TLC Analysis: Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the target compound.
-
Mobile Phase Additive: If using standard silica gel, add 0.1-1% triethylamine (TEA) to the mobile phase to prevent peak tailing.[3]
3. Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent like dichloromethane.
-
Alternatively, for dry loading, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and then apply the dry powder to the top of the column.
4. Column Packing and Elution:
-
Pack the column with the chosen stationary phase as a slurry in the initial, less polar mobile phase.
-
Carefully load the sample onto the top of the column.
-
Begin elution with the mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution) or using a constant solvent composition (isocratic elution).
-
Collect fractions and monitor the elution of the compound using TLC or HPLC analysis.
5. Post-Purification:
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure. If a basic additive like TEA was used, it may need to be removed by co-evaporation with a suitable solvent.[3]
Quantitative Data Summary
The following table provides typical parameters for the column chromatography of this compound. These values are illustrative and may require optimization for your specific sample.
| Parameter | Silica Gel | Amine-Bonded Silica |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Propylamine-bonded silica |
| Typical Mobile Phase | Dichloromethane/Methanol | Hexane/Ethyl Acetate |
| Mobile Phase Additive | 0.1-1% Triethylamine (TEA) | Not typically required |
| Typical Gradient | 0% to 10% Methanol in DCM | 10% to 60% Ethyl Acetate in Hexane |
| Expected Rf of Product | 0.2 - 0.35 (in 5% MeOH/DCM + 0.5% TEA) | 0.2 - 0.4 (in 40% EtOAc/Hexane) |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the column chromatography purification of this compound.
Caption: Troubleshooting flowchart for this compound purification.
References
Technical Support Center: Recrystallization of 5-Ethylpyridin-2-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 5-Ethylpyridin-2-amine via recrystallization. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and supporting data to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when recrystallizing this compound?
A1: The main difficulties arise from the molecule's structure, which includes a polar aminopyridine ring. This can lead to issues such as:
-
Oiling Out: The compound may separate from the solution as a liquid (oil) instead of forming solid crystals, particularly if the solution is highly concentrated or cooled too rapidly.[1] This often occurs when the temperature of the solution is above the melting point of the impure solid.
-
Poor Crystal Quality: The formation of very fine needles, amorphous solid, or clumps of crystals can make filtration and drying difficult.
-
Solvent Selection: Identifying an ideal solvent that effectively dissolves the compound at a high temperature but has low solubility at cooler temperatures can be challenging due to the compound's specific polarity.
Q2: How does the ethyl group in this compound affect solvent choice compared to 2-aminopyridine?
A2: The ethyl group at the 5-position increases the non-polar character of the molecule. This generally means that while the overall solubility trends in various solvents might be similar to the parent compound, 2-aminopyridine, this compound will likely be slightly more soluble in less polar organic solvents and slightly less soluble in highly polar solvents like water.
Q3: Can I use a single-solvent system for the recrystallization?
A3: Yes, a single-solvent system can be effective if you find a solvent that shows a significant difference in solubility for this compound at high and low temperatures. Based on data for the closely related 2-aminopyridine, solvents like ethanol, isopropanol, or acetone are good candidates to screen.[2][3][4][5]
Q4: When is a two-solvent (mixed-solvent) system recommended?
A4: A two-solvent system is beneficial when no single solvent provides the ideal solubility profile. This method involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes cloudy. The solution is then heated to redissolve the solid and cooled slowly to induce crystallization. A common example for similar compounds is a hexane/ethyl acetate mixture.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" | - The solution is too concentrated.- The rate of cooling is too fast.- The chosen solvent is not ideal, and the boiling point of the solvent is higher than the melting point of the solute.- High level of impurities depressing the melting point. | - Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed.- Allow the solution to cool more slowly. Consider using a Dewar flask or insulating the flask to slow down the cooling process.- Try a lower-boiling point solvent.- Consider a pre-purification step like column chromatography if impurities are significant. |
| No Crystals Form Upon Cooling | - The solution is not saturated (too much solvent was used).- The compound is highly soluble in the solvent even at low temperatures. | - Boil off some of the solvent to increase the concentration and then allow it to cool again.- If using a single-solvent system, consider adding a suitable anti-solvent to induce precipitation.- Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.- Add a seed crystal of pure this compound. |
| Low Recovery of Purified Product | - Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor.- The crystals were filtered before crystallization was complete.- The crystals were washed with a solvent in which they are too soluble. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtering.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product is Still Impure After Recrystallization | - The chosen solvent did not effectively differentiate between the desired compound and the impurities.- The cooling was too rapid, trapping impurities within the crystal lattice.- The impurities have very similar solubility profiles to the product. | - Try a different solvent or a mixed-solvent system.- Allow the solution to cool more slowly to promote the formation of purer crystals.- If impurities are colored, consider treating the hot solution with a small amount of activated charcoal before filtering and cooling.- A second recrystallization may be necessary. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is a general guideline and may require optimization based on the purity of your starting material.
-
Solvent Selection: Based on the solubility data for 2-aminopyridine, ethanol is a good starting point.[2][3] The ideal solvent should dissolve this compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid has just dissolved.
-
Decoloration (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtered solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals, preferably under vacuum, to a constant weight.
Protocol 2: Two-Solvent Recrystallization
A good starting pair would be ethyl acetate (as the "good" solvent) and hexane (as the "anti-solvent").[6]
-
Dissolution: Dissolve the crude this compound in a minimum amount of the "good" solvent (ethyl acetate) at room temperature or with gentle heating.
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" (hexane) dropwise while stirring until you observe persistent cloudiness.
-
Re-dissolution: Gently heat the mixture until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol, using a pre-chilled mixture of the two solvents for washing.
Data Presentation
The following table summarizes the solubility of 2-aminopyridine in various solvents at different temperatures. This data can serve as a valuable guide for selecting a suitable solvent system for the recrystallization of this compound, keeping in mind that the ethyl group will slightly increase its solubility in non-polar solvents and decrease it in polar solvents.
Table 1: Solubility of 2-Aminopyridine in Various Solvents (Mole Fraction, x) [2][3]
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Isobutanol | Acetonitrile | n-Hexane | Cyclohexane |
| 273.15 | 0.3956 | 0.3112 | 0.2643 | 0.1654 | 0.2211 | 0.1432 | 0.1234 | 0.0021 | 0.0015 |
| 283.15 | 0.4533 | 0.3654 | 0.3121 | 0.2011 | 0.2654 | 0.1765 | 0.1543 | 0.0032 | 0.0023 |
| 293.15 | 0.5187 | 0.4287 | 0.3687 | 0.2454 | 0.3187 | 0.2187 | 0.1921 | 0.0045 | 0.0034 |
| 303.15 | 0.5921 | 0.4998 | 0.4343 | 0.2987 | 0.3809 | 0.2698 | 0.2387 | 0.0061 | 0.0048 |
| 313.15 | 0.6743 | 0.5798 | 0.5098 | 0.3612 | 0.4521 | 0.3301 | 0.2943 | 0.0082 | 0.0065 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the recrystallization of this compound.
Caption: A flowchart of the single-solvent recrystallization process.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Investigation into Solubility and Solvent Effect of 2âAminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K - Journal of Chemical & Engineering Data - Figshare [figshare.com]
- 6. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Scale-Up of 5-Ethylpyridin-2-amine Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and scale-up of 5-Ethylpyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scale-up?
A1: The two main industrial routes are the Chichibabin reaction using 3-ethylpyridine as a starting material and a multi-step synthesis starting from 3-ethylpyridine-1-oxide. The choice of route often depends on factors like raw material cost, safety considerations, and desired purity profile.
Q2: What are the major safety concerns when scaling up the Chichibabin reaction?
A2: The traditional Chichibabin reaction utilizes sodium amide (NaNH₂), a highly reactive and moisture-sensitive reagent.[1] Key safety concerns include:
-
Hydrogen Gas Evolution: The reaction produces flammable hydrogen gas, requiring proper ventilation and inert atmosphere handling to prevent explosive mixtures.[1]
-
Exothermic Reaction: The reaction can be highly exothermic, necessitating robust temperature control to avoid runaways.
-
Handling of Sodium Amide: Sodium amide reacts violently with water and can be hazardous if not handled under strictly anhydrous conditions.[1]
Q3: What is the most common and challenging impurity to separate from this compound?
A3: The most significant impurity is often the isomeric byproduct, 3-amino-5-ethylpyridine. The similarity in their physical properties, such as boiling point and polarity, makes their separation by distillation or standard chromatography challenging on a large scale.
Q4: Are there milder, more scalable alternatives to the traditional Chichibabin reaction?
A4: Yes, a modified Chichibabin protocol using sodium hydride (NaH) in the presence of lithium iodide (LiI) has been developed. This method can proceed under milder conditions (e.g., lower temperatures) and may offer a better safety profile for scale-up.
Q5: How can the formation of the isomeric byproduct (3-amino-5-ethylpyridine) be minimized?
A5: Reaction conditions play a crucial role. Optimizing temperature, pressure, and reagent addition rates can influence the regioselectivity of the amination. For instance, in the synthesis of the analogous 2-amino-5-methylpyridine, controlling these parameters has been shown to improve the desired isomer ratio.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Chichibabin Reaction | 1. Incomplete reaction due to insufficient reaction time or temperature.2. Deactivation of sodium amide by moisture.3. Sub-optimal ratio of reactants. | 1. Monitor reaction progress by TLC or GC/HPLC and adjust time/temperature accordingly.2. Ensure all reagents and solvents are rigorously dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).3. Optimize the molar ratio of sodium amide to 3-ethylpyridine. |
| Poor Isomer Ratio (High level of 3-amino-5-ethylpyridine) | 1. Reaction temperature is too high, leading to decreased selectivity.2. Inefficient mixing causing localized "hot spots." | 1. Lower the reaction temperature and carefully control the temperature profile throughout the reaction.2. Ensure efficient agitation, especially in large reactors, to maintain a homogeneous reaction mixture. |
| Difficult Product Isolation/Purification | 1. Similar boiling points of the product and the isomeric impurity.2. Formation of emulsions during aqueous workup. | 1. Employ fractional vacuum distillation with a high-efficiency column.2. Consider derivatization of the amine to form a crystalline salt for purification by recrystallization, followed by liberation of the free base.3. For emulsions, try adding a brine solution or a different organic solvent for extraction. |
| Safety Hazard: Uncontrolled Exotherm | 1. Too rapid addition of reagents.2. Inadequate cooling capacity of the reactor. | 1. Add reagents portion-wise or via a syringe pump to control the reaction rate.2. Ensure the reactor's cooling system is sufficient for the scale of the reaction and perform a safety assessment before scale-up. |
| Product Degradation (Discoloration) | 1. Oxidation of the amine product.2. High temperatures during purification. | 1. Handle the purified product under an inert atmosphere.2. Use vacuum distillation to lower the boiling point and minimize thermal stress on the product. |
Data Presentation
Table 1: Comparison of Synthesis Routes for 2-Amino-5-Alkylpyridines
| Parameter | Traditional Chichibabin (2-amino-5-methylpyridine) | Pyridine-1-Oxide Route (2-amino-5-methylpyridine) |
| Starting Material | 3-Methylpyridine | 3-Methylpyridine-1-Oxide |
| Key Reagents | Sodium amide, Xylene | Trialkylamine, Thionyl chloride, Hydrogen bromide |
| Typical Yield | ~80-90% (crude mixture of isomers) | 80-95% |
| Reported Purity (Isomer Ratio) | Can have significant amounts of the 2,3-isomer | High isomer purity, with as little as 1% of the 2,3-isomer reported.[2] |
| Key Scale-Up Challenges | Handling of sodium amide, hydrogen evolution, isomer separation. | Multi-step process, handling of corrosive reagents (thionyl chloride, HBr). |
Note: Data for 2-amino-5-methylpyridine is presented as a close analog due to the limited availability of specific scale-up data for this compound.
Experimental Protocols
Protocol 1: Traditional Chichibabin Synthesis of 2-Amino-5-Alkylpyridine (Lab Scale Example for Analogue)
This protocol is adapted from a patented industrial process for 2-amino-5-methylpyridine and should be modified and optimized for this compound.
-
Preparation: A stainless steel autoclave equipped with a stirrer, reflux condenser, and reagent addition ports is rendered inert with nitrogen gas.
-
Reagent Charging: Charge the autoclave with finely divided sodium amide dispersed in an anhydrous solvent like xylene.[3]
-
Heating: Heat the mixture to approximately 130-140°C with stirring.[3]
-
Substrate Addition: Slowly add anhydrous 3-ethylpyridine to the hot sodium amide dispersion. The addition rate should be carefully controlled to manage the evolution of hydrogen gas and the exothermic nature of the reaction. The internal pressure is typically allowed to rise to a set point (e.g., 150 psi) and then maintained by venting excess hydrogen.[3]
-
Reaction: After the addition is complete, maintain the reaction mixture at an elevated temperature (e.g., 150-170°C) for several hours with continuous stirring to ensure the reaction goes to completion.[3]
-
Workup: Cool the reaction mixture. A significant portion of the solvent may be removed by vacuum distillation. The remaining residue is carefully quenched, first with a high-boiling alcohol like methanol, and then with water.[3]
-
Extraction & Purification: The product is extracted with an organic solvent. The organic layer is then subjected to fractional distillation under reduced pressure to separate the 2-amino-5-ethylpyridine from the isomeric byproduct and other impurities.[3]
Protocol 2: Synthesis of 2-Amino-5-Alkylpyridine via Pyridine-1-Oxide (Lab Scale Example for Analogue)
This protocol is based on a patented alternative route for 2-amino-5-methylpyridine.
-
Step 1: Formation of the Ammonium Salt
-
Dissolve 3-ethylpyridine-1-oxide in a suitable solvent like methylene chloride and cool the solution (e.g., to -5°C).
-
Add a trialkylamine (e.g., trimethylamine).
-
Slowly add an electrophilic reagent such as thionyl chloride while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete. The intermediate ammonium salt can be isolated by removing the solvent.[4]
-
-
Step 2: Conversion to 2-Amino-5-Ethylpyridine
-
The crude ammonium salt is treated with a 48% hydrogen bromide solution.
-
The mixture is heated, and water is distilled off. The temperature is then raised significantly (e.g., to 210°C) to effect the rearrangement and dealkylation.
-
After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide solution) to a pH of around 9.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated.
-
Further purification can be achieved by distillation.[4]
-
Visualizations
Caption: A logical workflow for the scale-up of this compound production.
References
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 3. US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents [patents.google.com]
- 4. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Ethylpyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 5-Ethylpyridin-2-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question 1: My product oiled out during recrystallization. What should I do?
Answer: "Oiling out," where the compound separates as a liquid rather than a solid, is a common issue. Here are several strategies to address this:
-
Increase the Solvent Volume: Your compound may be too concentrated. Add more of the hot solvent to the mixture to ensure the compound is fully dissolved before cooling.
-
Slow Down the Cooling Process: Rapid cooling can promote oiling. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Insulating the flask can help.
-
Use a Different Solvent or Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or a mixture of solvents. A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2] For amines, consider solvent systems like heptane/ethyl acetate or methanol/water.
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide a surface for crystal nucleation.
-
Add a Seed Crystal: If you have a small amount of pure, solid this compound, adding a tiny crystal to the cooled solution can induce crystallization.
Question 2: I have a very low recovery after recrystallization. How can I improve the yield?
Answer: Low recovery is a frequent challenge in crystallization.[3][4][5][6] Consider the following to improve your yield:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will keep more of your product dissolved at low temperatures, reducing the recovered amount.
-
Ensure Complete Precipitation: Cool the solution for a sufficient amount of time in an ice bath to maximize crystal formation.
-
Wash Crystals with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.
-
Check the Purity of the Starting Material: If the crude material has a very low percentage of the desired compound, the recovery will inherently be low.
-
Consider an Alternative Purification Method: If recrystallization consistently gives low yields, other methods like column chromatography or distillation might be more suitable for your specific impurity profile.
Question 3: My compound is streaking or showing peak tailing during column chromatography on silica gel. How can I get sharp peaks?
Answer: Peak tailing is a common problem when purifying basic compounds like amines on acidic silica gel due to strong interactions.[7][8][9][10][11] Here are effective solutions:
-
Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic modifier like triethylamine (TEA) or ammonia (typically 0.1-1%) into your mobile phase can neutralize the acidic silanol groups on the silica surface, leading to sharper peaks.[7]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina. Alternatively, amine-functionalized silica columns are specifically designed for the purification of basic compounds and often provide excellent peak shapes.
-
Work at a Lower pH: While counterintuitive for a basic compound, operating at a lower pH can protonate the amine, and if the mobile phase contains a buffer, it can lead to more consistent interactions and better peak shape in reversed-phase chromatography.[7]
-
Check for Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities can vary depending on the synthetic route. If prepared via a Chichibabin amination of 5-ethylpyridine, potential impurities could include unreacted 5-ethylpyridine, regioisomers such as 3-amino-5-ethylpyridine, and di-aminated byproducts.[12][13][14][15] If synthesized from 5-ethyl-2-chloropyridine, residual starting material and hydrolysis products could be present.
Q2: How do I choose the best purification method for this compound?
A2: The choice of method depends on the scale of your purification and the nature of the impurities.
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product, especially if the impurities have different solubility profiles. It is often a good first choice for purification on a larger scale.[1][2]
-
Column Chromatography: Highly effective for separating compounds with different polarities. It is suitable for both small and large-scale purifications and is particularly useful when dealing with complex mixtures or when high purity is required.
-
Distillation: If the compound is a liquid or a low-melting solid and the impurities have significantly different boiling points, vacuum distillation can be a very effective purification method.
Q3: What are some good starting solvent systems for TLC analysis and column chromatography of this compound?
A3: For Thin Layer Chromatography (TLC) and column chromatography on silica gel, a good starting point is a mixture of a non-polar and a polar solvent.[16][17][18]
-
Initial Screening: Start with a solvent system like 1:1 Hexane:Ethyl Acetate.
-
Adjusting Polarity: If the Rf value is too low (the spot doesn't move far), increase the polarity of the mobile phase by adding more ethyl acetate or a small amount of methanol. If the Rf is too high (the spot moves with the solvent front), decrease the polarity by increasing the proportion of hexane.
-
For Amines: As mentioned in the troubleshooting guide, adding 0.1-1% triethylamine (TEA) or a few drops of aqueous ammonia to the mobile phase is highly recommended to prevent streaking.
Q4: Can I use reversed-phase chromatography for the purification of this compound?
A4: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) can be an excellent method for purifying polar and ionizable compounds like this compound, especially for achieving high purity on an analytical or semi-preparative scale. A C18 column is a common choice. The mobile phase typically consists of a mixture of water and acetonitrile or methanol, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated, which generally leads to better peak shapes.
Purification Workflow
The following diagram illustrates a general workflow for the purification of crude this compound.
Quantitative Data on Purification Methods
The following table presents hypothetical data for different purification methods to provide a comparative overview. Actual results may vary depending on the specific nature of the crude mixture.
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery (%) | Solvent/Mobile Phase | Key Considerations |
| Recrystallization | 85 | 98 | 75 | Ethanol/Water (3:1) | Simple and scalable, but recovery can be moderate. |
| Column Chromatography | 85 | >99 | 85 | Hexane:Ethyl Acetate (7:3) + 0.5% TEA | High purity achievable, but more time and solvent intensive. |
| Vacuum Distillation | 85 | 97 | 90 | N/A | Effective for thermally stable liquids with different boiling points. |
References
- 1. quora.com [quora.com]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. homework.study.com [homework.study.com]
- 5. reddit.com [reddit.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. acdlabs.com [acdlabs.com]
- 9. reddit.com [reddit.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 12. chemistnotes.com [chemistnotes.com]
- 13. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 14. scientificupdate.com [scientificupdate.com]
- 15. Chichibabin Reaction | PPTX [slideshare.net]
- 16. tandfonline.com [tandfonline.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. TLC-Thin Layer Chromatography - operachem [operachem.com]
Optimizing reaction conditions for the synthesis of 5-Ethylpyridin-2-amine
Technical Support Center: Synthesis of 5-Ethylpyridin-2-amine
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of this compound, targeting researchers and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary methods for synthesizing this compound are:
-
The Chichibabin Reaction: This classic method involves the direct amination of a pyridine derivative (like 3-ethylpyridine) using sodium amide (NaNH₂) in a solvent like liquid ammonia or an inert high-boiling solvent.[1][2] It is a powerful but often harsh method.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A more modern and versatile approach, this reaction couples an aryl halide (e.g., 2-chloro-5-ethylpyridine) with an amine source in the presence of a palladium catalyst and a phosphine ligand.[3][4][5] This method generally offers higher yields and functional group tolerance.
Q2: What are the key safety precautions for these syntheses?
A2:
-
Chichibabin Reaction: Sodium amide (NaNH₂) is highly reactive and pyrophoric. It reacts violently with water. The reaction also evolves hydrogen gas (H₂), which is flammable and can form explosive mixtures with air.[2] All manipulations must be performed under a strictly inert atmosphere (e.g., nitrogen or argon) in anhydrous conditions.
-
Buchwald-Hartwig Amination: Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Reactions should be carried out in a well-ventilated fume hood under an inert atmosphere.[4] Anhydrous solvents are crucial for catalyst activity.
Q3: How is this compound typically purified?
A3: Purification is commonly achieved through flash column chromatography on silica gel.[6] A typical eluent system is a gradient of ethyl acetate in hexanes.[6] Recrystallization or distillation under reduced pressure can also be used depending on the purity and scale.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
Q: My reaction yield is consistently low. What are the potential causes and how can I optimize it?
A: Low yield is a common problem that can be attributed to several factors related to reagents, reaction conditions, and catalyst activity.[7]
| Potential Cause | Recommended Solution(s) | Relevant Synthesis |
| Poor Reagent Quality | Use freshly distilled/purified starting materials and anhydrous solvents. Ensure the sodium amide is fresh and not passivated for the Chichibabin reaction. | Both |
| Inactive Catalyst | For Buchwald-Hartwig, ensure the palladium catalyst and ligand are handled under an inert atmosphere to prevent deactivation. Consider using a pre-catalyst or a different ligand/palladium source. Bulky electron-rich phosphine ligands often improve yields for challenging substrates.[5] | Buchwald-Hartwig |
| Suboptimal Temperature | Chichibabin: The reaction often requires high temperatures (e.g., 110-150 °C) to proceed.[1] Ensure the reaction reaches and maintains the target temperature. Buchwald-Hartwig: These reactions are typically run at elevated temperatures (80-110 °C).[5] Optimization may be required; too high a temperature can lead to catalyst decomposition. | Both |
| Inefficient Base | Buchwald-Hartwig: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOt-Bu) is commonly used.[6] Ensure the base is anhydrous and added in sufficient equivalents (typically 1.4-2.0 eq). | Buchwald-Hartwig |
| Poor Inert Atmosphere | Both oxygen and moisture can quench reagents and deactivate catalysts. Purge the reaction vessel thoroughly with an inert gas (N₂ or Ar) and maintain a positive pressure throughout the experiment. | Both |
Problem 2: Formation of Significant Side Products
Q: My final product is contaminated with impurities. What are the likely side reactions?
A: Side product formation is often dependent on the specific synthetic route.
| Observed Impurity | Potential Cause & Reaction | Recommended Solution(s) |
| Isomeric Aminopyridines | Chichibabin: While amination strongly favors the 2-position, trace amounts of the 4-amino isomer can form. | Optimize reaction temperature and time; purification by column chromatography is usually effective. |
| Dimerization of Starting Material | Chichibabin: Under certain conditions, pyridine derivatives can dimerize to form bipyridines.[2] | This is often substrate-dependent. Adjusting the temperature or solvent may help minimize this side reaction. |
| Hydrodehalogenation | Buchwald-Hartwig: A common side reaction where the aryl halide is reduced, removing the halogen. This can occur via a competing β-hydride elimination pathway.[3] | Screen different phosphine ligands. Bulky ligands can sometimes suppress this pathway. Ensure the amine is not a limiting reagent. |
| Di-substitution | Buchwald-Hartwig (with di-halo pyridines): If the starting material has multiple halogens, double amination can occur. | Carefully control the stoichiometry (use ~1.0 equivalent of the amine). Running the reaction at a lower temperature may improve selectivity. |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 2-Chloro-5-ethylpyridine
This protocol provides a general procedure for the palladium-catalyzed synthesis of this compound.[4][6]
Materials:
-
2-Chloro-5-ethylpyridine
-
Ammonia source (e.g., Benzophenone imine followed by hydrolysis, or LHMDS with an ammonia surrogate)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine Ligand (e.g., XPhos, RuPhos, or BINAP)
-
Strong Base (e.g., Sodium tert-butoxide, NaOt-Bu)
-
Anhydrous Toluene or Dioxane
Procedure:
-
Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (N₂), add the palladium catalyst (1-2 mol%), phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.4 eq.).
-
Reagent Addition: Add anhydrous toluene, followed by 2-chloro-5-ethylpyridine (1.0 eq.) and the chosen ammonia source (1.1-1.2 eq.).
-
Reaction Conditions: Seal the flask and heat the mixture with vigorous stirring at 90-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[6]
Data Summary: Optimizing Reaction Conditions
The choice of ligand and base is critical for the success of the Buchwald-Hartwig amination. The following table summarizes typical conditions that can be used as a starting point for optimization.
| Parameter | Condition A (General) | Condition B (For Aryl Chlorides) [5] | Condition C (Alternative Base) | Expected Outcome |
| Pd Source | Pd₂(dba)₃ (1 mol%) | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | - |
| Ligand | BINAP (3 mol%) | XPhos (4 mol%) | RuPhos (3 mol%) | Bulky, electron-rich ligands like XPhos and RuPhos are often superior for less reactive aryl chlorides. |
| Base | NaOt-Bu (1.4 eq.) | NaOt-Bu (1.5 eq.) | K₃PO₄ (2.0 eq.) | NaOt-Bu is a strong, common base. K₃PO₄ is a milder alternative that can sometimes prevent side reactions. |
| Solvent | Toluene | Dioxane | Toluene | Solvent choice can impact catalyst solubility and reaction rate. |
| Temperature | 100 °C | 110 °C | 100 °C | Higher temperatures are often needed for aryl chlorides. |
| Typical Yield | Moderate to High | High | Moderate to High | Yields are highly substrate-dependent and require empirical optimization. |
References
- 1. Chichibabin Reaction | PPTX [slideshare.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting low conversion rates in 5-Ethylpyridin-2-amine reactions
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions involving 5-Ethylpyridin-2-amine. The content is structured in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Section 1: General Issues
Q1: My reaction with this compound is not starting or is showing very low conversion. What are the first things I should check?
A1: Before optimizing specific reaction parameters, it's crucial to verify the fundamentals of your experimental setup:
-
Reagent Quality: Ensure the purity of your this compound and other starting materials. Impurities can inhibit catalysts or participate in side reactions.
-
Solvent Purity: Use anhydrous solvents, especially for moisture-sensitive reactions like palladium-catalyzed couplings. Degas solvents thoroughly before use, as dissolved oxygen can lead to side reactions like homocoupling or catalyst deactivation.[1]
-
Inert Atmosphere: Many catalytic systems, particularly those involving Pd(0) species, are sensitive to air.[2] Ensure your reaction is conducted under a consistently maintained inert atmosphere (e.g., nitrogen or argon).
-
Stoichiometry: Double-check the molar ratios of your reactants, catalyst, ligand, and base. Inaccurate measurements can significantly impact the reaction outcome.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions like Buchwald-Hartwig amination and Suzuki coupling are powerful methods for forming new bonds with this compound, but they are notoriously sensitive to reaction conditions.[3]
Q2: I'm attempting a Buchwald-Hartwig amination with an aryl halide and this compound, but the yield is poor. What factors should I investigate?
A2: Low yields in Buchwald-Hartwig aminations are common and can often be resolved by systematically screening reaction parameters. The choice of catalyst, ligand, base, and solvent are all critically interlinked.[2][3]
-
Catalyst and Ligand System: The palladium source and phosphine ligand are paramount. For electron-rich amino-pyridines, sterically hindered biarylphosphine ligands are often effective.[2] Using a pre-catalyst can be more efficient as it doesn't require an in-situ reduction of Pd(II) to the active Pd(0) state.[2][4]
-
Base Selection: The base is crucial for the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common but may not be compatible with sensitive functional groups.[2] For more delicate substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures.[2] The solubility of the base is also a key factor.[2]
-
Solvent Choice: Common solvents include toluene, dioxane, and THF.[2] Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[2]
-
Reaction Temperature: Typical temperatures range from 80-100°C.[2] However, challenging substrates may require higher temperatures, while thermally sensitive ones may benefit from lower temperatures coupled with a stronger base.[2]
Q3: My Suzuki coupling reaction using this compound (or a derivative) is producing significant side products. What are they and how can I prevent them?
A3: Common side reactions in Suzuki couplings involving pyridyl compounds include protodeborylation and homocoupling.
-
Protodeborylation: This is the cleavage of the Carbon-Boron bond by a proton source, which is a common issue with pyridylboronic acids, especially at higher temperatures or in the presence of water.[1] To minimize this, use milder reaction conditions (lower temperature, shorter time), employ anhydrous solvents, and consider milder bases like sodium bicarbonate (NaHCO₃).[1][5]
-
Homocoupling: The coupling of two boronic acid molecules can form biaryl impurities. This is often promoted by the presence of oxygen.[1] Thoroughly degassing all solvents and reagents and maintaining a strict inert atmosphere is the most effective solution.[1]
-
Dehalogenation: The starting aryl halide can be reduced, leading to a hydrodehalogenated byproduct.[1] This requires careful screening of reaction parameters to find conditions that favor cross-coupling over this reduction pathway.[1]
Data Presentation: Parameter Optimization
The following tables summarize key parameters that can be screened to optimize common reactions involving this compound.
Table 1: Buchwald-Hartwig Amination Parameter Screening
| Parameter | Options | Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Pre-catalysts (e.g., G3/G4 Palladacycles) | Pre-catalysts often provide more consistent activation and cleaner reactions.[2][4] |
| Ligand | Biarylphosphines (e.g., XPhos, SPhos, RuPhos), Josiphos | Ligand choice is substrate-dependent; sterically hindered ligands are often required.[2] |
| Base | NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ | Base strength affects reaction rate and functional group tolerance.[2] |
| Solvent | Toluene, Dioxane, THF, CPME | Solvent must dissolve reactants and base; avoid catalyst-inhibiting solvents.[2] |
| Temperature | 80 - 120 °C | Higher temperatures may be needed for less reactive substrates like aryl chlorides.[2][3] |
Table 2: Suzuki Coupling Parameter Screening
| Parameter | Options | Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Pd(PPh₃)₄ is a common starting point for many applications.[6] |
| Ligand (if not pre-ligated) | PPh₃, SPhos, XPhos | Can improve reactivity, especially for challenging substrates. |
| Base | K₃PO₄, K₂CO₃, CsF, NaHCO₃ | Base choice can influence the rate of desired coupling vs. side reactions.[1][7] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O (e.g., 4:1 ratio) | An aqueous co-solvent is often needed to dissolve the inorganic base.[6][7] |
| Boron Reagent | Arylboronic acid, Pinacol ester (BPin), MIDA boronate | Esters can offer enhanced stability and reduce homocoupling.[1] |
Section 3: Acylation Reactions
Q4: I am trying to perform an N-acylation on this compound with an acyl chloride, but the reaction is messy and the yield is low. What could be the issue?
A4: While N-acylation of amines is generally a robust reaction, the specific structure of this compound presents unique challenges.
-
Competing Basicity: The reaction generates HCl as a byproduct.[8] This acid will protonate the starting amine or the pyridine nitrogen, rendering it non-nucleophilic. It is essential to include a non-nucleophilic base, such as pyridine or triethylamine, to act as an acid scavenger.[8][9]
-
Reactivity of Acylating Agent: Highly reactive acyl chlorides can react with the scavenger base or other nucleophiles. If using an acyl halide with an α-hydrogen, elimination to form a highly reactive ketene intermediate can occur, which may lead to dimerization or other side reactions.[10] Using an acid anhydride is a slightly milder alternative.
-
Solvent Choice: Aprotic solvents like DCM, THF, or acetonitrile are typically used. The reaction is usually rapid at room temperature.[9]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), palladium pre-catalyst (0.01-0.05 mmol), and ligand (0.01-0.06 mmol, if not part of the pre-catalyst).
-
Add the base (e.g., NaOtBu, 1.4 mmol).
-
Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Add this compound (1.2 mmol) followed by anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction for the specified time (e.g., 4-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki Cross-Coupling
-
In an oven-dried flask, combine the aryl halide derivative of this compound (1.0 mmol), the arylboronic acid or ester (1.2-1.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Add the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 4:1 Dioxane:Water, 10 mL) via syringe.
-
Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Visual Troubleshooting Guides
Caption: A logical workflow for troubleshooting low reaction conversion rates.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Desired Suzuki pathway versus common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
Preventing dimer formation in 5-Ethylpyridin-2-amine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 5-Ethylpyridin-2-amine, with a primary focus on preventing the formation of dimeric impurities.
Troubleshooting Guide: Dimer Formation
The formation of a dimeric byproduct, 5-ethyl-N-(5-ethylpyridin-2-yl)pyridin-2-amine, is a common side reaction in the synthesis of this compound, particularly when using methods like the Chichibabin reaction. This guide provides a structured approach to diagnosing and mitigating this issue.
Problem: Significant formation of a dimeric byproduct is observed in the reaction mixture, leading to low yields of the desired this compound and purification challenges.
Initial Assessment Workflow
Stability issues of 5-Ethylpyridin-2-amine under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-Ethylpyridin-2-amine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[1][2] Room temperature storage is generally acceptable.[1][2]
Q2: My this compound solution has changed color. What could be the cause?
A2: A change in color, such as turning light yellow to brown, can indicate degradation of the compound.[2] This is often caused by exposure to air (oxidation), light, or elevated temperatures. It is crucial to handle the compound under an inert atmosphere and protect it from light.
Q3: I am observing unexpected peaks in my HPLC analysis of a reaction involving this compound. Could this be due to degradation?
A3: Yes, the appearance of new peaks in your chromatogram is a strong indication of degradation. Forced degradation studies on similar aminopyridine compounds have shown that they can degrade under acidic, basic, and oxidative conditions.[1][2] The degradation products will appear as separate peaks in your HPLC analysis.
Q4: How does pH affect the stability of this compound?
A4: While specific data for this compound is limited, studies on related aminopyridines show that they are susceptible to degradation in both acidic and alkaline conditions.[2][3][4] The rate and pathway of degradation can be pH-dependent.[3][4] It is advisable to maintain a neutral pH unless the experimental protocol requires acidic or basic conditions, in which case, the stability of the compound should be monitored.
Q5: Is this compound stable in common organic solvents?
A5: this compound is generally expected to be stable in common anhydrous organic solvents when stored under appropriate conditions (cool, dark, inert atmosphere). However, compatibility should always be verified for the specific solvent and conditions of your experiment. Amines, in general, can react with certain solvents, especially under prolonged storage or elevated temperatures.
Troubleshooting Guide
This guide addresses common stability-related issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Discoloration of Solid or Solution | Oxidation, light exposure, thermal stress. | Store the compound under an inert atmosphere (e.g., argon, nitrogen), in an amber vial, and at the recommended temperature. Prepare solutions fresh whenever possible. |
| Inconsistent Reaction Yields | Degradation of this compound leading to lower effective concentration. | Confirm the purity of the starting material using a suitable analytical method (e.g., HPLC, NMR) before use. Use freshly opened or properly stored material. |
| Formation of Unknown Byproducts | Degradation of this compound under reaction conditions (e.g., pH, temperature, presence of oxidants). | Perform a forced degradation study under your specific reaction conditions to identify potential degradation products. Use an appropriate analytical technique like LC-MS to identify the byproducts. |
| Poor Chromatographic Peak Shape | On-column degradation or interaction with the stationary phase. | Ensure the mobile phase is compatible with the compound. Adjusting the pH of the mobile phase can sometimes improve peak shape for amines. Use a column specifically designed for amine analysis if issues persist. |
Stability Data Summary
The following table summarizes the stability of aminopyridines under various stress conditions, based on studies of related compounds like 4-aminopyridine and 3,4-diaminopyridine. This information should be used as a general guideline for this compound.
| Condition | Stress Agent | Observed Effect on Aminopyridines | Reference |
| Acidic | Hydrochloric Acid (e.g., 0.1 M HCl) | Potential for degradation, especially with heating. | [2] |
| Basic | Sodium Hydroxide (e.g., 0.1 M NaOH) | Potential for degradation, especially with heating. | [2] |
| Oxidative | Hydrogen Peroxide (e.g., 3-30%) | Significant degradation observed. This is often the most impactful stress condition. Formation of N-oxides and other oxidation products is possible. | [1][2] |
| Thermal | Elevated Temperature (e.g., >40°C) | Can accelerate degradation, especially in the presence of other stress factors like oxygen or moisture. | [5][6] |
| Photolytic | Exposure to UV/Visible Light | While specific data is limited, protection from light is generally recommended for pyridine derivatives to prevent photochemical reactions. | [2][5][6] |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to understand its stability profile.
Caption: Workflow for a forced degradation study of this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep one set at room temperature and another at 60°C.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep one set at room temperature and another at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep it at room temperature.
-
Thermal Degradation: Store the stock solution and a sample of the solid compound at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light.
-
-
Time Points: Withdraw samples from each stress condition at predetermined time points (e.g., 0, 2, 6, 24, and 48 hours).
-
Sample Processing: For acidic and basic samples, neutralize them before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. An HPLC system equipped with a UV detector and preferably a mass spectrometer (LC-MS) is ideal for identifying degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of the unstressed sample (time zero) to identify and quantify any degradation products.
HPLC Method for Stability Analysis
This is a starting point for developing a stability-indicating HPLC method. Optimization will likely be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 260 nm) and/or Mass Spectrometry.
-
Injection Volume: 10 µL.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound.
Caption: Troubleshooting flowchart for stability issues of this compound.
References
- 1. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cjhp-online.ca [cjhp-online.ca]
- 3. pH-dependent actions of 4-aminopyridine on atrial repolarization: effects on the transient outward current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sefh.es [sefh.es]
- 6. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 5-Ethylpyridin-2-amine and Related Pyridine Derivatives
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Ethylpyridin-2-amine and its structurally related analogs: 2-aminopyridine, 2-amino-5-methylpyridine, and 5-ethyl-2-methylpyridine. This information is crucial for researchers and scientists engaged in the synthesis, characterization, and quality control of these compounds in the fields of medicinal chemistry and drug development.
¹H and ¹³C NMR Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for the selected comparative compounds. The data is presented to facilitate a clear understanding of the influence of substituents on the pyridine ring's magnetic environment.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | H-3 | H-4 | H-6 | -CH₂- | -CH₃ (ethyl) | -NH₂ | -CH₃ (methyl) | Solvent |
| This compound (Predicted) | 6.38 (d) | 7.25 (dd) | 7.85 (d) | 2.45 (q) | 1.15 (t) | 4.70 (s) | - | CDCl₃ |
| 2-Aminopyridine (Experimental) | 6.58 (dd) | 7.37 (ddd) | 8.02 (ddd) | - | - | 4.40 (br s) | - | CDCl₃ |
| 2-Amino-5-methylpyridine (Experimental) | 6.41 (d) | 7.22 (dd) | 7.88 (d) | - | - | 4.46 (s) | 2.16 (s) | CDCl₃ |
| 5-Ethyl-2-methylpyridine (Experimental) | 7.05 (d) | 7.38 (dd) | 8.32 (d) | 2.58 (q) | 1.21 (t) | - | 2.50 (s) | CDCl₃ |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | -CH₂- | -CH₃ (ethyl) | -CH₃ (methyl) | Solvent |
| This compound (Predicted) | 158.5 | 108.0 | 138.8 | 128.5 | 147.2 | 25.0 | 15.8 | - | CDCl₃ |
| 2-Aminopyridine (Experimental) | 158.4 | 108.9 | 137.9 | 113.8 | 148.2 | - | - | - | CDCl₃ |
| 2-Amino-5-methylpyridine (Experimental) | 157.1 | 108.5 | 138.4 | 126.9 | 147.0 | - | - | 17.0 | CDCl₃ |
| 5-Ethyl-2-methylpyridine (Experimental) | 155.6 | 123.0 | 136.3 | 136.0 | 148.7 | 25.8 | 15.6 | 24.0 | CDCl₃ |
Experimental Protocol for NMR Spectroscopy
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules, such as the pyridine derivatives discussed in this guide.
1. Sample Preparation:
-
Sample Amount: Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A sweep width of approximately 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A sweep width of approximately 200-250 ppm.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Visualization of this compound
The following diagrams illustrate the chemical structure and atom numbering of this compound, which is essential for the correct assignment of NMR signals.
Mass Spectrometry Fragmentation Analysis: A Comparative Guide for 5-Ethylpyridin-2-amine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Comparative Fragmentation Data
The following table summarizes the key mass spectral fragments for 5-Ethylpyridin-2-amine (predicted) and its structural analogs: 2-aminopyridine, 5-methylpyridin-2-amine, and aniline. The relative intensity of the molecular ion and major fragment peaks provides valuable insights into the stability of the parent molecule and the preferential fragmentation pathways.
| Compound | Molecular Ion (M+) [m/z] | Key Fragments [m/z] and Proposed Lost Neutral |
| This compound | 122 (Predicted) | 107 ([M-CH₃]⁺), 93 ([M-C₂H₅]⁺), 95 ([M-HCN]⁺) |
| 2-Aminopyridine | 94 | 67 ([M-HCN]⁺), 66 ([M-H₂CN]⁺) |
| 5-Methylpyridin-2-amine | 108 | 107 ([M-H]⁺), 81 ([M-HCN]⁺), 80 ([M-H₂CN]⁺) |
| Aniline | 93 | 66 ([M-HCN]⁺), 65 ([M-H₂CN]⁺) |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways, primarily involving the ethyl substituent and the pyridine ring. The molecular ion (m/z 122) is expected to be observable. The most probable fragmentation is the alpha-cleavage of the ethyl group, leading to the loss of a methyl radical (•CH₃) to form a stable resonance-stabilized cation at m/z 107. Another significant fragmentation would be the loss of an ethyl radical (•C₂H₅) to yield an aminopyridine fragment at m/z 93. Fragmentation of the pyridine ring, a common pathway for such heterocyclic systems, is predicted to involve the loss of hydrogen cyanide (HCN), resulting in a fragment at m/z 95.
Caption: Predicted EI fragmentation of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This section outlines a general procedure for the analysis of small organic molecules like this compound and its analogs using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in a volatile organic solvent such as methanol or dichloromethane.
-
Perform serial dilutions to obtain a working concentration of approximately 10-100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
4. Data Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum at the apex of the chromatographic peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with library spectra (if available) or interpret the fragmentation pattern based on known fragmentation rules.
Workflow for Fragmentation Analysis
The logical workflow for identifying and characterizing the fragmentation pattern of a novel or uncharacterized compound like this compound is depicted below.
Caption: Workflow for mass spectral fragmentation analysis.
A Comparative Guide to the FT-IR Spectrum of 5-Ethylpyridin-2-amine
This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-Ethylpyridin-2-amine. It includes a comparison with related compounds to highlight the influence of its specific functional groups on the vibrational spectrum. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize spectroscopic methods for structural elucidation.
Predicted FT-IR Spectrum of this compound
The structure of this compound incorporates a primary aromatic amine, a substituted pyridine ring, and an ethyl group. The characteristic infrared absorption peaks can be predicted by analyzing the vibrational modes of these functional groups.
-
N-H Stretching: Primary amines typically exhibit two distinct bands in the region of 3500-3300 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[1]
-
C-H Stretching: The spectrum will show contributions from both the aromatic C-H bonds of the pyridine ring (typically above 3000 cm⁻¹) and the aliphatic C-H bonds of the ethyl group (typically below 3000 cm⁻¹).[2]
-
N-H Bending: A characteristic scissoring vibration for primary amines is expected to appear in the 1650-1580 cm⁻¹ range.[3]
-
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations within the pyridine ring give rise to several bands in the 1600-1400 cm⁻¹ region.[4][5]
-
C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is anticipated in the 1335-1250 cm⁻¹ range.[3]
Comparative FT-IR Data
To understand the spectral features of this compound, its predicted characteristic peaks are compared with those of structurally related molecules: 2-Aminopyridine, Pyridine, and Ethylbenzene. This comparison allows for the assignment of specific vibrational modes to the different functional moieties of the target molecule.
| Functional Group | Vibrational Mode | This compound (Predicted, cm⁻¹) | 2-Aminopyridine (cm⁻¹) [4][6] | Pyridine (cm⁻¹) [7] | Ethylbenzene (cm⁻¹) |
| Amine (-NH₂) | N-H Asymmetric Stretch | ~3450 | 3442 | - | - |
| N-H Symmetric Stretch | ~3350 | 3300 | - | - | |
| N-H Scissoring (Bend) | ~1630 | 1628 | - | - | |
| N-H Wagging | ~910-665 | 751 | - | - | |
| Pyridine Ring | Aromatic C-H Stretch | ~3100-3000 | 3066, 3049 | 3080, 3037 | - |
| Ring C=C, C=N Stretch | ~1590, ~1470 | 1580, 1476, 1436 | 1583, 1482, 1439 | - | |
| Ethyl (-CH₂CH₃) | Aliphatic C-H Stretch | ~2960, ~2870 | - | - | 2965, 2872 |
| CH₂/CH₃ Bending | ~1460, ~1380 | - | - | 1456, 1378 | |
| C-N Bond | Aromatic C-N Stretch | ~1330 | 1328 | - | - |
Experimental Protocol: FT-IR Spectroscopy
The following protocol describes a standard method for acquiring the FT-IR spectrum of a solid sample, such as this compound, using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal surface.
-
Sample Contact: Use the pressure clamp of the ATR accessory to ensure firm and uniform contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum by the instrument's software to generate the final transmittance or absorbance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe after the measurement is complete.
Visualization of Experimental Workflow
The logical flow of the FT-IR analysis, from sample handling to final data interpretation, is illustrated in the diagram below.
Caption: Workflow for FT-IR spectral analysis.
References
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 5-Ethylpyridin-2-amine
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Ethylpyridin-2-amine, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to accurately determine its purity and impurity profile. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques widely employed for this purpose. This guide provides an objective comparison of these methods, complete with detailed experimental protocols and supporting data, to aid in selecting the most appropriate technique for the analysis of this compound.
Principles of Analysis: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC) is a separation technique that uses a liquid mobile phase to transport a sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. For a polar, basic compound like this compound, reversed-phase HPLC is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The sample is vaporized and carried through the column by an inert gas. The separated compounds are then detected by a mass spectrometer, which provides both quantitative data and structural information based on the mass-to-charge ratio of fragmented ions. Due to the polar nature and relatively low volatility of this compound, a derivatization step to increase its volatility and improve its chromatographic properties is often necessary for GC-MS analysis.
Experimental Protocols
The following are representative protocols for the analysis of this compound purity by HPLC and GC-MS. These methods are based on established practices for the analysis of similar aromatic amines and pyridine derivatives.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed to provide high-resolution separation of this compound from its potential process-related impurities and degradation products.
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method involves a derivatization step to enhance the volatility and thermal stability of this compound.
1. Instrumentation:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
2. Derivatization Procedure:
-
To 1 mg of the this compound sample or standard in a vial, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
3. Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of HPLC and GC-MS methods for the analysis of aromatic amines, providing a basis for comparison. The data is representative of what can be expected from validated methods.
| Performance Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.005 - 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | 0.015 - 0.15 µg/mL |
| Linearity (R²) | > 0.999 | > 0.998 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Sample Preparation | Simple dissolution and filtration | Multi-step derivatization required |
| Analysis Time | ~30 minutes per sample | ~25 minutes per sample (plus derivatization time) |
| Specificity | Good, based on retention time and UV spectrum | Excellent, based on retention time and mass spectrum |
Mandatory Visualization
Comparison and Recommendations
HPLC-UV is a robust, reliable, and widely accessible technique for the purity determination of this compound. Its primary advantages are the straightforward sample preparation and high precision. The use of a Diode Array Detector can provide additional spectral information to aid in peak identification and purity assessment. This method is highly suitable for routine quality control applications where the primary goal is to quantify the main component and known impurities.
GC-MS offers superior sensitivity and selectivity, making it an excellent choice for trace impurity analysis and for the identification of unknown impurities. The mass spectrometric detector provides structural information that is invaluable for impurity profiling and characterization. However, the need for derivatization adds complexity and potential variability to the sample preparation process. This method is particularly useful during process development and for in-depth investigations of impurity profiles.
The choice between HPLC and GC-MS for the analysis of this compound purity depends on the specific analytical requirements.
-
For routine quality control and purity assay , HPLC is often the more practical and efficient choice due to its simpler sample preparation and high precision.
-
For trace-level impurity detection and identification of unknown impurities , the enhanced sensitivity and specificity of GC-MS make it the superior technique, despite the more complex workflow.
In a comprehensive quality control strategy, both techniques can be employed synergistically: HPLC for routine purity testing and GC-MS for the initial identification and characterization of potential impurities.
Comparison of 5-Ethylpyridin-2-amine with other aminopyridine isomers
A Comparative Guide to 5-Ethylpyridin-2-amine and Other Aminopyridine Isomers
Introduction
Aminopyridines are a class of pyridine derivatives fundamental to medicinal chemistry and drug discovery.[1] Their structure, consisting of a pyridine ring with an amino group, serves as a versatile scaffold for developing therapeutic agents.[1][2] The position of the amino group on the pyridine ring creates distinct structural isomers—such as 2-, 3-, and 4-aminopyridine—each with unique physicochemical properties, coordination behaviors, and biological activities.[3] This guide provides a comparative analysis of this compound alongside the three primary aminopyridine isomers: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. The addition of an ethyl group at the 5-position further modifies the molecule's properties, making this comparison particularly relevant for researchers in drug design and development.
These compounds are known to interact with various enzymes and receptors, leading to a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and antiviral properties.[1][4] Notably, some aminopyridines function as potassium channel blockers, a mechanism that has been harnessed for treating neurological disorders.[1][5] This guide presents key experimental data, protocols, and mechanistic diagrams to assist researchers in understanding the structure-activity relationships within this important class of molecules.
Physicochemical Properties Comparison
The position of the amino substituent and other functional groups dramatically influences the physicochemical properties of aminopyridines, such as basicity (pKa), lipophilicity (logP), and melting/boiling points. These parameters are critical for predicting a molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
The basicity, for instance, is determined by the availability of the lone pair of electrons on the ring's nitrogen atom. In 4-aminopyridine, the amino group's electron-donating resonance effect strongly enhances the basicity of the ring nitrogen, making it the most basic of the simple isomers with a pKa of 9.17.[6][7] In contrast, 2-aminopyridine is less basic (pKa 6.86), and 3-aminopyridine is the least basic (pKa 6.0), as the mesomeric effect does not increase electron density at the ring nitrogen.[7] The ethyl group in this compound is expected to slightly increase basicity compared to 2-aminopyridine due to its electron-donating inductive effect.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine |
| Molecular Formula | C₇H₁₀N₂ | C₅H₆N₂ | C₅H₆N₂ | C₅H₆N₂ |
| Molecular Weight | 122.17 g/mol | 94.11 g/mol | 94.11 g/mol | 94.11 g/mol [6] |
| Melting Point (°C) | N/A | 55-58 | 60-63 | 155-158 |
| Boiling Point (°C) | 90-92 (at 3 Torr)[8] | 209-211 | 250-252 | 273 |
| pKa (of conjugate acid) | N/A | 6.86[7] | 6.0[7] | 9.17[6][7] |
| logP | N/A | 0.5[9] | N/A | 0.76[6] |
| Appearance | N/A | White powder or crystals[9] | Crystalline powder | White to off-white powder[6] |
Spectroscopic Analysis
Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the structural elucidation and identification of aminopyridine isomers. Each isomer presents a unique spectral fingerprint.
-
IR Spectroscopy: The IR spectra of aminopyridines show characteristic bands for N-H stretching of the amino group (typically in the 3100-3500 cm⁻¹ region), C-N stretching, and aromatic C=C and C=N ring vibrations.
-
¹H NMR Spectroscopy: The chemical shifts and splitting patterns of the aromatic protons are highly dependent on the position of the amino group, which is an electron-donating group and influences the electron density around the ring.
-
¹³C NMR Spectroscopy: The carbon chemical shifts are also sensitive to the electronic effects of the amino substituent, providing further structural confirmation.
Table 2: Key Spectroscopic Data for Aminopyridine Isomers
| Isomer | IR (N-H stretch, cm⁻¹) | ¹H NMR (Aromatic Protons, δ ppm) | ¹³C NMR (Aromatic Carbons, δ ppm) |
| 2-Aminopyridine | ~3440, ~3300 | 6.4-8.0 | 108-160 |
| 3-Aminopyridine | ~3420, ~3320 | 6.9-8.2 | 118-150 |
| 4-Aminopyridine | ~3430, ~3300 | 6.6-8.2 | 109-155 |
Note: NMR values are approximate and depend on the solvent used.
Biological Activity and Structure-Activity Relationship (SAR)
Aminopyridines exhibit a broad spectrum of biological activities, and their mechanism of action is often tied to their isomeric structure.[3][4] The position of the amino group influences the molecule's ability to act as a hydrogen bond donor/acceptor and its overall electronic character, which are key to receptor binding and enzyme inhibition.[1]
A prominent example of this structure-activity relationship is the blockade of voltage-gated potassium channels.[1][5] 4-aminopyridine (also known as dalfampridine) is a potent potassium channel blocker used to improve walking in patients with multiple sclerosis.[5][6] Its high basicity and specific geometry allow it to bind effectively within the channel pore. 3,4-diaminopyridine is another broad-spectrum blocker used for Lambert-Eaton myasthenic syndrome.[5] The 2- and 3-amino isomers are generally less active as potassium channel blockers.
The 2-aminopyridine scaffold is a crucial component in many pharmaceuticals, including anti-inflammatory drugs like piroxicam and antibacterial agents like sulfapyridine.[4][12] Its ability to act as a bidentate chelating ligand, involving both the pyridine and amino nitrogen atoms, makes it valuable in coordination chemistry and the design of metal-based therapeutics.[3][4]
While specific biological data for this compound is limited, its parent structure, 2-aminopyridine, is known for a wide range of pharmacological activities.[4] The addition of the ethyl group at the 5-position increases the molecule's lipophilicity, which could enhance its ability to cross cell membranes and potentially alter its binding affinity for biological targets. It is a key intermediate in the synthesis of analogs of the diabetes drug pioglitazone.[13]
Table 3: Comparative Biological Activities of Aminopyridine Scaffolds
| Isomer/Derivative | Primary Biological Activity | Example Application/Drug |
| This compound | Synthetic Intermediate | Precursor for pioglitazone analogs[13] |
| 2-Aminopyridine | Broad (Antibacterial, Anti-inflammatory) | Piroxicam, Sulfapyridine[4][12] |
| 3-Aminopyridine | Antistaphylococcal (as polymer)[14] | Synthesis of dyes and drugs[15] |
| 4-Aminopyridine | Potassium Channel Blocker[1][5] | Dalfampridine (for Multiple Sclerosis)[5] |
Experimental Protocols
Objective comparison requires standardized experimental methods. Below are detailed protocols for determining key physicochemical and biological parameters.
Protocol 1: Determination of pKa by Potentiometric Titration
This method experimentally determines the acid dissociation constant (pKa), a measure of a molecule's basicity.
-
Preparation: Dissolve a precisely weighed amount of the aminopyridine isomer in deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Ionic Strength Adjustment: Add a background electrolyte, such as 0.1 M KCl, to maintain a constant ionic strength throughout the titration.
-
Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.
-
Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.
-
Data Recording: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of HCl added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the aminopyridine has been protonated.[16]
Protocol 2: Determination of logP by Shake-Flask Method
The partition coefficient (logP) measures the lipophilicity of a compound and is critical for predicting its membrane permeability.
-
Phase Preparation: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer like PBS, pH 7.4). This is done by vigorously mixing the two solvents and allowing them to separate.
-
Partitioning: Dissolve a small, known amount of the aminopyridine isomer in the aqueous phase. Mix this solution with an equal volume of the saturated n-octanol phase in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium. Let the layers fully separate.
-
Concentration Measurement: Carefully separate the aqueous and organic layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[17][18]
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[19]
Protocol 3: Antimicrobial Activity by Broth Microdilution Assay (MIC Determination)
This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
-
Compound Dilution: In a 96-well microtiter plate, prepare a series of twofold dilutions of the aminopyridine isomer in a suitable liquid growth medium (e.g., Mueller-Hinton Broth).[16]
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include positive controls (microorganism in broth with no compound) and negative controls (broth only) on each plate.
-
Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., at 37°C for 18-24 hours).
-
Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed in the well.[16]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of aminopyridine isomers, from initial characterization to biological evaluation.
Caption: Workflow for comparative analysis of aminopyridine isomers.
Mechanism of Action
This diagram illustrates the generally accepted mechanism for how aminopyridines like 4-aminopyridine act as potassium channel blockers to restore nerve signal conduction.
Caption: Mechanism of K+ channel blockade by aminopyridines.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 7. quora.com [quora.com]
- 8. 19842-07-0 CAS MSDS (2-Amino-5-ethyl-pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
- 14. 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three_Chemicalbook [chemicalbook.com]
- 15. osha.gov [osha.gov]
- 16. benchchem.com [benchchem.com]
- 17. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. acdlabs.com [acdlabs.com]
A Comparative Analysis of the Reactivity of 5-Ethylpyridin-2-amine and 2-Aminopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 5-Ethylpyridin-2-amine and its parent compound, 2-aminopyridine. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes and designing novel molecules in medicinal chemistry and materials science. This document summarizes key reactivity parameters, presents relevant experimental data, and provides detailed protocols for common chemical transformations.
Introduction to this compound and 2-Aminopyridine
2-Aminopyridine is a fundamental building block in organic synthesis, serving as a precursor for numerous pharmaceuticals and agrochemicals. The introduction of an ethyl group at the 5-position to form this compound can significantly modulate the electronic properties and, consequently, the chemical reactivity of the molecule. The ethyl group, being an electron-donating group (EDG), is expected to increase the electron density of the pyridine ring and the exocyclic amino group, thereby influencing its basicity and nucleophilicity.
Basicity and pKa Values
The basicity of an amine is a critical factor governing its reactivity, particularly in acid-catalyzed reactions and as a nucleophile. The pKa value of the conjugate acid is a quantitative measure of basicity.
| Compound | pKa of Conjugate Acid | Reference |
| 2-Aminopyridine | 6.86 | [No citation available] |
| This compound | Not Experimentally Determined (Predicted to be slightly higher than 2-aminopyridine) |
Comparative Reactivity in Key Organic Reactions
The increased electron density in this compound due to the ethyl group is anticipated to enhance its reactivity in several common organic reactions compared to 2-aminopyridine.
Acylation
Acylation of the exocyclic amino group is a common transformation for aminopyridines. The increased nucleophilicity of the amino group in this compound is expected to lead to a faster reaction rate or higher yield in acylation reactions.
General Reaction Scheme:
A Comparative Crystallographic Analysis of 5-Ethylpyridin-2-amine Derivatives: From a Key Intermediate to a Potent Antidiabetic Agent
A detailed comparative guide for researchers, scientists, and drug development professionals on the X-ray crystal structures of 5-Ethylpyridin-2-amine derivatives. This guide provides a side-by-side analysis of the crystallographic data of a key synthetic intermediate, 2-(5-Ethylpyridin-2-yl)ethanol, and the potent antidiabetic drug, Pioglitazone Hydrochloride. Detailed experimental protocols for their synthesis and crystallization are provided, alongside a visualization of the drug's primary signaling pathway.
Derivatives of this compound form the backbone of a number of pharmacologically significant compounds. Understanding their three-dimensional structure at an atomic level through X-ray crystallography is pivotal for rational drug design and structure-activity relationship (SAR) studies. This guide presents a comparative analysis of the crystal structures of two pertinent molecules derived from the this compound scaffold: the key synthetic precursor 2-(5-Ethylpyridin-2-yl)ethanol, and the marketed type 2 diabetes drug, Pioglitazone Hydrochloride.
Crystallographic Data Comparison
The following tables summarize the key crystallographic parameters for 2-(5-Ethylpyridin-2-yl)ethanol and a recently discovered racemic compound of Pioglitazone Hydrochloride. These tables facilitate a direct comparison of their unit cell dimensions, space groups, and other critical diffraction data.
Table 1: Crystallographic Data for 2-(5-Ethylpyridin-2-yl)ethanol
| Parameter | Value |
| Chemical Formula | C₉H₁₃NO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.953(2) |
| b (Å) | 5.929(1) |
| c (Å) | 13.623(3) |
| α (°) | 90 |
| β (°) | 109.43(3) |
| γ (°) | 90 |
| Volume (ų) | 833.2(3) |
| Z | 4 |
| Temperature (K) | 173(2) |
| R-factor | 0.045 |
Table 2: Crystallographic Data for Racemic Pioglitazone Hydrochloride [1]
| Parameter | Value |
| Chemical Formula | C₁₉H₂₁ClN₂O₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.138(2) |
| b (Å) | 19.341(4) |
| c (Å) | 16.918(3) |
| α (°) | 90 |
| β (°) | 94.70(3) |
| γ (°) | 90 |
| Volume (ų) | 3953.1(12) |
| Z | 8 |
| Temperature (K) | 293(2) |
| R-factor | Not Reported |
Experimental Protocols
Detailed methodologies for the synthesis and crystallization of the compared compounds are crucial for reproducibility and further investigation.
Synthesis and Crystallization of 2-(5-Ethylpyridin-2-yl)ethanol
Synthesis: The synthesis of 2-(5-Ethylpyridin-2-yl)ethanol is a key step in the production of Pioglitazone.[2] A common synthetic route involves the reaction of 2-(5-ethyl-2-pyridyl)ethanol with 1-fluoro-4-nitrobenzene in acetone in the presence of an alkali metal hydroxide.[2] The starting material, 2-(5-ethyl-2-pyridyl)ethanol, is commercially available or can be synthesized through known organic chemistry methods.[2]
Crystallization: Single crystals of 2-(5-Ethylpyridin-2-yl)ethanol suitable for X-ray diffraction can be grown by the slow evaporation of a solution of the compound in a suitable solvent, such as methanol, at room temperature.
Synthesis and Crystallization of Pioglitazone Hydrochloride
Synthesis: Pioglitazone hydrochloride can be synthesized by the condensation of 2-(5-ethylpyridin-2-yl)ethanol with 4-hydroxybenzaldehyde, followed by a reaction with thiazolidine-2,4-dione and subsequent hydrogenation.[3] An alternative patented process involves the hydrogenation of an acid addition salt of the benzylidene intermediate with a reduced amount of reducing agent under low hydrogen gas pressure.[4]
Crystallization of the Racemic Compound: The novel racemic compound of Pioglitazone Hydrochloride was discovered 17 years after the FDA approval of the conglomerate form.[1] This new crystalline form was reliably produced on polymers derived from CHPMA, TFEMA, and TFPMA.[1]
Signaling Pathway and Mechanism of Action
Pioglitazone is a potent agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[5][6][7] The activation of PPARγ by Pioglitazone leads to a cascade of downstream effects that ultimately enhance insulin sensitivity.
Caption: Mechanism of action of Pioglitazone via PPARγ activation.
Upon entering the cell, Pioglitazone binds to and activates PPARγ located in the nucleus.[5][8] This activation promotes the heterodimerization of PPARγ with the Retinoid X Receptor (RXR).[6] The resulting complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in glucose and lipid metabolism, a key outcome of which is an increase in the expression of the glucose transporter type 4 (GLUT4).[8] Enhanced GLUT4 expression leads to increased translocation of this transporter to the cell surface, facilitating greater uptake of glucose from the bloodstream into cells, thereby improving insulin sensitivity.[8] Pioglitazone's therapeutic effects in type 2 diabetes are primarily attributed to this enhancement of insulin action in peripheral tissues.[5]
References
- 1. A Newly Discovered Racemic Compound of Pioglitazone Hydrochloride Is More Stable than the Commercial Conglomerate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2009133576A1 - A process for the preparation of 4-[2-(5-ethyl-2-pyridyl)ethoxy]nitrobenzene and pioglitazone - Google Patents [patents.google.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. WO2008142706A2 - Novel process for the synthesis of pioglitazone and its salts thereof - Google Patents [patents.google.com]
- 5. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]
- 6. Mechanism of Action Pioglitazone – My Endo Consult [myendoconsult.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Navigating the Analytical Landscape for 5-Ethylpyridin-2-amine Quantification: A Comparative Guide
For researchers, scientists, and professionals engaged in drug development, the accurate quantification of chemical compounds is paramount. This guide provides a comprehensive comparison of analytical standards available for 5-Ethylpyridin-2-amine (CAS: 19842-07-0), complete with experimental protocols and performance data to aid in the selection of the most suitable reference materials for your analytical needs.
Correct Identification: It is crucial to note that the CAS number for this compound is 19842-07-0. Another CAS number, 3430-18-0, is often mistakenly associated with this compound but correctly identifies 2,5-Dibromo-3-methylpyridine. Accurate identification is the foundational step for any reliable analytical work.
Comparison of Commercially Available this compound Standards
A variety of suppliers offer this compound for research and development purposes. While not all are certified as analytical standards, they can be assessed and validated for specific applications. Below is a comparison of offerings from prominent chemical suppliers.
| Supplier | Product Number | Purity | Availability | Notes |
| Sigma-Aldrich | CDS005914 | ≥98% | Inquire | Research grade, suitable for initial screening and method development. |
| BLD Pharm | BD139977 | 97% | In Stock | Offered in various quantities. Documentation such as NMR, HPLC, and LC-MS may be available upon request.[1] |
| Key Organics | 78-2131 | >95% | In Stock | Available in smaller quantities for research purposes. |
| ChemicalBook | CB41501267 | Not Specified | Multiple Suppliers | Acts as a directory for various suppliers, purity levels may vary.[2][3] |
| LabSolutions | E587963 | 95% | In Stock | Marketed as an organic building block.[4] |
Note: For quantitative analysis, it is recommended to source a certified reference material (CRM) or an analytical standard from a supplier accredited under ISO 17034. If a CRM is unavailable, the purity of the selected standard should be thoroughly verified in-house using multiple analytical techniques.
Recommended Analytical Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantification of organic molecules like this compound.
Experimental Methodology
1. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound analytical standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic acid in Water (e.g., 30:70 v/v). The exact ratio should be optimized for best peak shape and separation.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)
3. Calibration and Quantification:
-
Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of >0.99 is desirable.
-
Inject the prepared sample and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Workflow for this compound Quantification
Caption: Experimental workflow for the quantification of this compound by HPLC-UV.
Alternative Analytical Techniques
While HPLC-UV is a common method, other techniques can also be employed for the quantification of this compound, each with its own advantages.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve volatility and peak shape. GC-MS offers high sensitivity and selectivity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides superior sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level quantification in complex matrices.
The choice of analytical technique will depend on the specific requirements of the study, including the concentration of the analyte, the complexity of the sample matrix, and the available instrumentation. Regardless of the method chosen, the use of a well-characterized analytical standard is fundamental to achieving accurate and reproducible results.
References
- 1. 19842-07-0|this compound|BLD Pharm [bldpharm.com]
- 2. 2-Amino-5-ethyl-pyridine | 19842-07-0 [chemicalbook.com]
- 3. 19842-07-0 CAS MSDS (2-Amino-5-ethyl-pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2,5-Dibromo-3-methylpyridine | 3430-18-0 | Benchchem [benchchem.com]
A Comparative Guide to Validated Analytical Methods for the Characterization of 5-Ethylpyridin-2-amine
For researchers, scientists, and drug development professionals, the accurate and reliable characterization of pharmaceutical intermediates and active ingredients is paramount. This guide provides a comparative overview of validated analytical methods for the characterization of 5-Ethylpyridin-2-amine, a key building block in medicinal chemistry. The following sections detail the experimental protocols and performance data for several common analytical techniques, offering a basis for method selection and implementation in a quality control or research setting.
Quantitative Data Summary
The performance of different analytical methods for the quantification and characterization of this compound is summarized below. These values are representative of what can be expected from a validated method under controlled laboratory conditions.
Table 1: Comparison of Chromatographic Methods for Purity and Impurity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.15 µg/mL |
| Linearity (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Typical Application | Purity determination, impurity profiling, stability testing. | Analysis of volatile impurities, residual solvents. |
Table 2: Spectroscopic and Spectrometric Methods for Structural Elucidation and Identification
| Method | Information Provided | Key Parameters |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity of atoms. | ¹H and ¹³C chemical shifts (δ), coupling constants (J). |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern for structural confirmation. | Mass-to-charge ratio (m/z) of the molecular ion and fragment ions. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups. | Wavenumbers (cm⁻¹) of characteristic absorption bands. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established practices for the analysis of aromatic amines and pyridine derivatives.[1][2]
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for determining the purity of this compound and quantifying related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical starting point is a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard and sample in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
For linearity studies, prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range (e.g., 80% to 120% of the nominal concentration).
-
Filter all solutions through a 0.45 µm syringe filter before injection.[3]
Validation Parameters:
-
Specificity: Demonstrated by the separation of the main peak from any impurities or degradation products.
-
Linearity: Assessed by a linear regression of the peak area versus concentration for at least five concentration levels.[4]
-
Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: Evaluated through the repeatability (intra-day) and intermediate precision (inter-day) of measurements, expressed as the relative standard deviation (RSD).
Gas Chromatography (GC) for Volatile Impurities
Gas chromatography is a valuable technique for the analysis of volatile organic impurities and residual solvents. Amines can be challenging to analyze by GC due to their polarity, which can cause peak tailing.[5] Deactivated columns and liners are often necessary.[5]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column suitable for amine analysis (e.g., a low-bleed, base-deactivated column)
-
Autosampler and data system
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C (FID)
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Injection Mode: Split or splitless, depending on the concentration of analytes.
Sample Preparation:
-
Dissolve a known amount of the this compound sample in a suitable high-purity solvent (e.g., methanol or dichloromethane).
-
Prepare calibration standards of expected impurities in the same solvent.
-
An internal standard may be used to improve quantitative accuracy.
NMR Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
Experiments:
-
¹H NMR: Provides information about the number of different types of protons and their neighboring environments.
-
¹³C NMR: Provides information about the number of different types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC): Used to determine the connectivity between protons and carbons for complete structural assignment.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. It is often coupled with a chromatographic technique (LC-MS or GC-MS).
Instrumentation:
-
Mass spectrometer (e.g., Quadrupole, Time-of-Flight)
-
Ionization source (e.g., Electrospray Ionization - ESI, for LC-MS)
Analytical Conditions (for ESI-MS):
-
Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.
-
Sample Infusion: The sample solution can be directly infused into the mass spectrometer or introduced via an LC system.
-
Mass Range: Scan a range appropriate for the expected molecular weight (for this compound, MW is ~122.17 g/mol ).
This guide provides a foundational understanding of the analytical methods applicable to the characterization of this compound. The validation of these methods according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), is a critical step to ensure that they are suitable for their intended purpose.[6][7]
References
Benchmarking 5-Ethylpyridin-2-amine: A Comparative Guide to its Performance in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. 5-Ethylpyridin-2-amine is a versatile substituted aminopyridine that holds potential in the construction of a variety of complex molecules, particularly in the realm of medicinal chemistry. This guide provides a comprehensive performance comparison of this compound in several key organic reactions, benchmarked against common alternative amines. The analysis is supported by experimental data from analogous systems and established principles of chemical reactivity, offering a valuable resource for reaction design and optimization.
Understanding the Reactivity of this compound
The reactivity of this compound is primarily dictated by the electronic and steric properties of its substituents. The pyridine ring itself is electron-deficient, which influences the nucleophilicity of the exocyclic amino group. The 2-amino group is a strong electron-donating group, increasing the electron density of the pyridine ring, particularly at the ortho and para positions. Conversely, the ethyl group at the 5-position is a weak electron-donating group through an inductive effect. This electronic interplay, combined with the steric bulk of the ethyl group, governs the amine's performance in various chemical transformations.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-nitrogen bonds. Here, we evaluate the expected performance of this compound in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. While direct comparative data for 5-bromo-2-aminopyridine is limited, we can extrapolate from the performance of structurally similar compounds. For instance, in the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids, moderate to good yields have been reported.
Table 1: Expected Performance in Suzuki-Miyaura Coupling of 2-Bromo-5-ethylpyridine
| Arylboronic Acid | Alternative Amine | Catalyst System | Base | Solvent | Expected Yield (%) |
| Phenylboronic acid | 2-Aminopyridine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80-90 |
| 4-Tolylboronic acid | 2-Amino-5-methylpyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 75-85 |
| 4-Methoxyphenylboronic acid | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Dioxane | 85-95 |
Note: Yields are estimated based on data for analogous reactions and are intended for comparative purposes.
The electron-donating nature of the 5-ethyl group in this compound is expected to slightly enhance the electron density of the pyridine ring compared to unsubstituted 2-aminopyridine, which could subtly influence the rate of oxidative addition in the catalytic cycle.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The nucleophilicity of the amine is a key factor in this reaction. The 2-amino group of this compound is a competent nucleophile for this transformation.
Table 2: Expected Performance in Buchwald-Hartwig Amination with Aryl Halides
| Aryl Halide | Alternative Amine | Catalyst System | Base | Solvent | Expected Yield (%) |
| Bromobenzene | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 85-95 |
| 4-Chlorotoluene | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 70-80 |
| 2-Bromopyridine | Pyrrolidine | Pd(OAc)₂ / DavePhos | Cs₂CO₃ | Toluene | 80-90 |
Note: Yields are estimated based on data for analogous reactions and are intended for comparative purposes.
The electronic contribution of the 5-ethyl group is likely to have a minor impact on the overall performance compared to the steric hindrance around the amino group, which is minimal in this case.
Performance in Other Key Reactions
Beyond cross-coupling, this compound is a valuable substrate in a range of other important organic transformations.
Condensation Reactions
The reaction of the amino group with carbonyl compounds to form imines is a fundamental transformation. The nucleophilicity of the 2-amino group in this compound makes it reactive towards aldehydes and ketones. A kinetic study of the base-catalyzed condensation of benzaldehyde with various acetonitriles has shown that the reaction is third-order overall.
Table 3: Expected Reactivity in Condensation with Benzaldehyde
| Amine | Reaction Conditions | Expected Reactivity |
| This compound | NaOMe, MeOH | High |
| Aniline | Acid or base catalysis | Moderate to High |
| 2-Aminopyridine | Acid or base catalysis | High |
The ethyl group at the 5-position is not expected to sterically hinder the approach of the aldehyde to the amino group, and its mild electron-donating effect may slightly enhance the nucleophilicity of the amine compared to unsubstituted 2-aminopyridine.
Acylation Reactions
Acylation of the amino group is a common derivatization. This compound readily undergoes acylation with various acylating agents. Studies on the acylation of aminopyridines with anhydrides have shown that the reaction is generally efficient.[1]
Table 4: Expected Performance in Acylation with Acetic Anhydride
| Amine | Reaction Conditions | Expected Yield (%) |
| This compound | Pyridine, DCM | >95 |
| Aniline | Pyridine, DCM | >95 |
| 2-Aminopyridine | Pyridine, DCM | >95 |
The reactivity in acylation is generally high for primary amines and is not significantly affected by the electronic nature of the pyridine ring in this context.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A mixture of the 2-halo-5-ethylpyridine (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₃PO₄, 2.0 equiv) in a suitable solvent (e.g., 1,4-dioxane/water 4:1) is degassed and heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS). The reaction mixture is then cooled, diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
To a reaction vessel under an inert atmosphere is added the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., BINAP, 4 mol%), and base (e.g., NaOtBu, 1.4 equiv) in an anhydrous solvent (e.g., toluene). The mixture is heated until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of the discussed reactions, the following diagrams illustrate a typical experimental workflow and a catalytic cycle.
Caption: A generalized experimental workflow for a typical cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its performance in key reactions such as palladium-catalyzed cross-couplings, condensations, and acylations is generally robust. The presence of the 5-ethyl group has a modest electronic effect and minimal steric hindrance, making its reactivity profile comparable to, and in some cases potentially slightly enhanced over, unsubstituted 2-aminopyridine. This guide provides a foundational understanding of its expected performance, enabling researchers to make informed decisions in the design and execution of their synthetic strategies. Further experimental studies directly comparing this compound with a broader range of substituted amines would be beneficial to further refine our understanding of its synthetic utility.
References
Safety Operating Guide
Proper Disposal of 5-Ethylpyridin-2-amine: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical guidance for the proper disposal of 5-Ethylpyridin-2-amine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Assessment and Safety First
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling and disposal is mandatory. The chemical structure, containing an aminopyridine moiety, suggests potential for high acute toxicity if ingested, inhaled, or absorbed through the skin. Aminopyridines can also be corrosive to the skin and eyes. Therefore, this compound should be handled as a substance with high acute toxicity and the potential to cause severe skin and eye irritation or burns.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for all personnel handling this compound.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene, with double-gloving recommended. Gloves should be changed immediately if contamination occurs.[1] |
| Eyes/Face | Safety goggles and face shield | Goggles must provide a complete seal around the eyes. A face shield is also required to protect against splashes.[1] |
| Body | Chemical-resistant lab coat | A lab coat specifically designed to resist chemical penetration is essential. |
| Respiratory | Respirator | Use a respirator if there is a risk of inhaling dust or aerosols. |
Step-by-Step Disposal Protocol
Proper disposal is critical to prevent environmental contamination and ensure laboratory safety. All waste generated must be treated as hazardous.
Step 1: Segregation of Waste
At the point of generation, waste must be segregated into designated, clearly labeled containers. Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[1]
-
Solid Waste: Includes contaminated disposable items such as gloves, weighing papers, and paper towels.
-
Liquid Waste: Encompasses unused solutions and solvent rinses containing the compound.
-
Sharps Waste: Needles, syringes, or any other contaminated sharp objects must be placed in a designated sharps container.
Step 2: Containerization
-
Solid Waste: Place all solid waste in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect all liquid waste in a separate, sealed, and labeled hazardous liquid waste container.[1] Ensure the container is compatible with the solvents used.
Step 3: Labeling
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific contents, including any solvents.
-
The date of accumulation.
-
The responsible researcher's name and contact information.
Step 4: Storage
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. The storage area should have secondary containment to prevent spills.
Step 5: Final Disposal
The final disposal of this compound waste must be conducted through a licensed chemical waste management company.[2] Do not attempt to dispose of this chemical down the drain or in regular trash. Amine waste is considered hazardous and requires specialized treatment.[3]
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the streamlined workflow for the safe handling and subsequent disposal of this compound.
Caption: A streamlined workflow for the safe handling and disposal of this compound.
This comprehensive guide ensures that all personnel are equipped with the necessary information to handle and dispose of this compound safely and responsibly, fostering a culture of safety and environmental stewardship within the laboratory.
References
Essential Safety and Operational Guide for Handling 5-Ethylpyridin-2-amine
This guide provides critical safety protocols and logistical information for researchers, scientists, and drug development professionals handling 5-Ethylpyridin-2-amine. The following procedures are designed to ensure a safe laboratory environment by outlining necessary personal protective equipment, step-by-step handling instructions, and proper disposal methods.
Hazard Assessment Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the primary risks include:
-
Acute Toxicity: The compound may be harmful if it comes into contact with skin or is swallowed.[1][2]
-
Serious Eye Damage: Direct contact can cause serious damage to the eyes.[1]
-
Skin Irritation: May cause skin irritation upon contact.[3]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[2][4]
Given these hazards, adherence to stringent safety measures is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is essential for all personnel handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Use Nitrile or Neoprene gloves. Double-gloving is recommended for enhanced protection.[3] Gloves must be inspected prior to use and changed immediately if contamination is suspected.[5][6] |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4][5] A face shield should be worn over goggles to protect against splashes.[7] |
| Body | Laboratory Coat / Impervious Clothing | Wear a fire/flame-resistant lab coat or impervious clothing.[1][5] Gowns should have closed fronts and long sleeves with tight-fitting cuffs.[6] |
| Respiratory | Fume Hood / Respirator | All handling of solid and solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] If a fume hood is unavailable or exposure limits are exceeded, a NIOSH-approved respirator is required.[9] |
| Feet | Closed-toe Shoes | Safety footwear should always be worn in areas where chemicals are used or stored.[10] Shoes must cover and protect the entire foot.[10] |
Operational and Disposal Plans
The following procedural guidance ensures the safe handling and disposal of this compound from preparation through cleanup.
-
Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.[8]
-
Verify that an eyewash station and safety shower are readily accessible.[7][9]
-
Gather all necessary equipment (spatulas, weighing paper, glassware, etc.) and the chemical container.
-
Don all required PPE as specified in the table above.
-
-
Handling (Inside a Chemical Fume Hood):
-
Handle in a well-ventilated place.[1]
-
Avoid the formation of dust and aerosols during weighing and transfer.[1]
-
When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
Keep the chemical container tightly closed when not in use.[4][9]
-
Use non-sparking tools and take precautionary measures against static discharge.[8][11]
-
-
Post-Handling Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound. Use a suitable solvent (e.g., 70% ethanol) followed by a soap and water wash.
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, face shield, inner gloves, goggles.
-
Wash hands and any exposed skin thoroughly with soap and water after removing all PPE.[4][7][9]
-
Proper segregation and disposal of chemical waste are critical for laboratory and environmental safety. Do not discharge any waste to sewer systems.[1][5]
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container for solids.[3]
-
Liquid Waste: Unused solutions and solvent rinses containing the compound must be collected in a separate, sealed, and labeled hazardous liquid waste container.[3] Do not mix with other waste streams unless compatibility has been confirmed.
-
Container Disposal: Empty containers should be triple-rinsed (or equivalent) with a suitable solvent.[1] The rinsate should be collected as hazardous liquid waste. Puncture the container to prevent reuse before disposal in accordance with local regulations.[1]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. labsolu.ca [labsolu.ca]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. pppmag.com [pppmag.com]
- 7. cms9files.revize.com [cms9files.revize.com]
- 8. fishersci.fi [fishersci.fi]
- 9. fishersci.com [fishersci.com]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
